Technical Whitepaper: Physicochemical Profiling & Strategic Application of [2-(Propan-2-yl)oxolan-3-yl]methanamine
The following technical guide details the physicochemical and functional profile of [2-(Propan-2-yl)oxolan-3-yl]methanamine , a specialized heterocyclic building block used in modern medicinal chemistry. [1] Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical and functional profile of [2-(Propan-2-yl)oxolan-3-yl]methanamine , a specialized heterocyclic building block used in modern medicinal chemistry.
[1]
Executive Summary
[2-(Propan-2-yl)oxolan-3-yl]methanamine (also known as (2-isopropyltetrahydrofuran-3-yl)methanamine) represents a high-value scaffold for Fragment-Based Drug Discovery (FBDD).[1] Structurally, it combines a lipophilic isopropyl anchor with a polar tetrahydrofuran (THF) core and a reactive primary amine handle.
This unique architecture offers a distinct advantage over linear alkyl amines: the THF ring restricts conformational entropy, potentially reducing the entropic penalty upon protein binding, while the isopropyl group provides necessary hydrophobic bulk to fill lipophilic pockets. This guide outlines its molecular architecture, physicochemical limits, and handling protocols to ensure reproducible experimental results.
Molecular Architecture & Stereochemistry[1]
Structural Definition
The molecule consists of a saturated five-membered oxygen heterocycle (oxolane/THF) substituted at the C2 position with an isopropyl group and at the C3 position with a methanamine group.
Property
Detail
IUPAC Name
[2-(Propan-2-yl)oxolan-3-yl]methanamine
Common Name
(2-Isopropyltetrahydrofuran-3-yl)methanamine
CAS Number
1375993-28-4
Molecular Formula
C₈H₁₇NO
Molecular Weight
143.23 g/mol
SMILES
CC(C)C1OCCC1CN
Stereochemical Complexity
Critical Insight: This molecule possesses two chiral centers at C2 and C3 . Consequently, it exists as four stereoisomers (two enantiomeric pairs of diastereomers):
(2R,3R) and (2S,3S) — Trans isomers
(2R,3S) and (2S,3R) — Cis isomers
Note: Commercial supplies are frequently racemic mixtures of diastereomers (often predominantly trans due to thermodynamic stability during synthesis). Researchers must verify the stereochemical purity via Chiral HPLC or NMR, as the cis and trans isomers will exhibit distinct spatial vectors for the amine handle, drastically affecting structure-activity relationships (SAR).
Physicochemical Profile
The following data aggregates experimental baselines and high-confidence predictive models (ACD/Labs, ChemAxon) to establish a working profile.
Key Properties Table[1]
Property
Value / Range
Context & Implication
Boiling Point
180°C - 200°C (Predicted)
Significantly higher than simple alkyl amines due to H-bonding capability.[1]
The ether oxygen acts as a weak acceptor; the amine nitrogen is a strong acceptor.[1]
Solubility & Lipophilicity
The compound exhibits amphiphilic character .
Aqueous: Moderate to high solubility in acidic media (pH < 9) due to ammonium salt formation.
Organic: Miscible with DCM, MeOH, DMSO, and THF.
Protocol: For stock solutions, dissolve in DMSO or Ethanol to 100 mM. Avoid unbuffered water for long-term storage to prevent carbonate formation (see Section 4).[1]
Synthetic Accessibility & Workflow[1]
Understanding the synthesis is crucial for assessing impurity profiles (e.g., residual metal catalysts or reducing agents). The most robust route to this scaffold typically involves the reduction of a precursor nitrile or amide.
Synthetic Logic Diagram
The following Graphviz diagram visualizes the standard "Retrosynthetic Logic" used to access this scaffold, highlighting critical quality control points.
Figure 1: Retrosynthetic pathway highlighting the reduction step where stereochemistry is often set.
Handling, Stability & Safety
Chemical Stability[1]
Air Sensitivity: Primary amines readily absorb atmospheric CO₂ to form carbamates (white crusty solids). Always store under Argon or Nitrogen.
Oxidation: The ether linkage is generally stable, but the position adjacent to the ether oxygen (C2/C5) can be susceptible to peroxidation over extended periods. Check for peroxide formation if stored >6 months.
Thermal: Stable at room temperature, but distillation should be performed under reduced pressure to avoid thermal decomposition.
Storage Protocol
Container: Amber glass vial with a Teflon-lined cap.
Atmosphere: Flush with Nitrogen/Argon after every use.
Temperature: 2°C – 8°C (Refrigerated).
Safety (GHS Classification)
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
Application in Drug Discovery[5]
Pharmacophore Features
This molecule serves as a versatile linker and pharmacophore :
The Amine: Acts as a nucleophile for coupling (amide coupling, reductive amination, SNAr) to build larger libraries.
The Isopropyl Group: Provides a localized lipophilic "bump" to fill hydrophobic pockets (e.g., S1/S2 pockets in proteases).
The Ether Oxygen: Can engage in specific H-bond interactions with backbone amides in the target protein.[1]
Characterization Workflow
When introducing this building block into a library, the following characterization loop ensures data integrity.
Figure 2: Recommended characterization workflow prior to library synthesis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10898660, (Tetrahydrofuran-3-yl)methanamine derivatives.[1] Retrieved from .
ChemicalBook. [2-(propan-2-yl)oxolan-3-yl]methanamine Product Properties & CAS Data. Retrieved from .
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Contextual grounding for LogP/PSA analysis).
Sigma-Aldrich (Merck). Safety Data Sheet (SDS) for substituted tetrahydrofurans.[1] (General safety protocols for Class 3/Class 8 amines).
Molecular Architecture & Conformational Dynamics of 2-Isopropyl-3-aminomethyltetrahydrofuran
The following technical guide provides an in-depth structural and conformational analysis of 2-isopropyl-3-aminomethyltetrahydrofuran . This document is designed for medicinal chemists and structural biologists utilizing...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth structural and conformational analysis of 2-isopropyl-3-aminomethyltetrahydrofuran . This document is designed for medicinal chemists and structural biologists utilizing this scaffold for fragment-based drug discovery (FBDD) or lead optimization.
Technical Whitepaper | Version 1.0
Executive Summary
2-isopropyl-3-aminomethyltetrahydrofuran represents a "privileged scaffold" in modern drug design. Its value lies in the interplay between the lipophilic, bulky isopropyl anchor at C2 and the polar, flexible aminomethyl arm at C3. This specific substitution pattern allows the molecule to act as a conformationally restricted linker that can orient pharmacophores with high vector fidelity, minimizing the entropic penalty upon binding to protein targets such as GPCRs or kinases.
This guide dissects the molecule's stereochemical preferences, ring puckering dynamics, and synthetic pathways, providing a roadmap for its effective deployment in structure-activity relationship (SAR) campaigns.
Structural Foundation & Stereochemistry
The molecule possesses two chiral centers at the C2 and C3 positions of the tetrahydrofuran (THF) ring. This results in four possible stereoisomers, grouped into two diastereomeric pairs: the cis-isomers and the trans-isomers.
Stereochemical Nomenclature
Core Scaffold: Tetrahydrofuran (oxolane).
Substituents:
C2: Isopropyl group (–CH(CH₃)₂). High steric demand (A-value ~2.15 kcal/mol).
C3: Aminomethyl group (–CH₂NH₂). Moderate steric demand; capable of hydrogen bonding.
The Diastereomeric Divergence
The relative configuration (cis vs. trans) dictates the global shape of the molecule.
Feature
trans-Diastereomer
cis-Diastereomer
Configuration
(2R,3R) or (2S,3S)
(2R,3S) or (2S,3R)
Steric Strain
Low . Substituents can adopt a pseudo-diequatorial orientation.
High . Substituents are forced into a pseudo-axial/equatorial or eclipsed relationship.
Thermodynamics
Preferred . Estimated to be ~1.2–1.8 kcal/mol more stable than cis.
Less stable due to 1,2-steric repulsion between the isopropyl methyls and the aminomethyl group.
Vector Angle
Substituents diverge (~120–150° dihedral).
Substituents converge (~30–60° dihedral).
Expert Insight: For most medicinal chemistry applications, the trans-isomer is the primary target due to its thermodynamic stability and the ability to project the amine into a solvent-exposed region while the isopropyl group buries itself in a hydrophobic pocket.
Conformational Analysis: The "Anchor and Arm" Model
Unlike cyclohexane, which resides in a rigid chair, the THF ring is flexible, existing in a rapid equilibrium of Envelope (E) and Twist (T) conformations.
The Isopropyl "Anchor"
The massive steric bulk of the isopropyl group at C2 acts as a conformational "anchor." To minimize 1,3-diaxial-like interactions with the ring protons, the isopropyl group will almost exclusively occupy the pseudo-equatorial position.
Effect: This locks the C2 region of the ring, significantly restricting the pseudorotational itinerary of the THF scaffold.
The Aminomethyl "Arm" & Intramolecular H-Bonding
With C2 anchored, the C3-aminomethyl group has limited freedom. However, an interesting electronic effect arises: Intramolecular Hydrogen Bonding (IMHB) .
Mechanism: The exocyclic amine protons can donate a hydrogen bond to the endocyclic ether oxygen (N-H···O_ring).
Consequence: In non-polar solvents (e.g., CDCl₃), this interaction stabilizes a specific "folded" conformer where the aminomethyl group tilts pseudo-axially to bring the amine closer to the ring oxygen. This is analogous to the "gauche effect" seen in 2-substituted fluoroethanes or tetrahydrofurfuryl alcohol.
Conformational Energy Landscape
The following diagram illustrates the interplay between steric repulsion and electronic stabilization.
Figure 1: Conformational energy landscape showing the dominance of the trans-diequatorial form and the specific stability of the cis-folded form via H-bonding.
Synthetic Methodology & Validation
To ensure high enantiopurity and diastereocontrol, a self-validating synthetic route is required. The following protocol utilizes a directed reduction strategy to establish the C2-C3 stereochemistry.
Recommended Synthetic Route
Precursor Assembly: Knoevenagel condensation of isobutyraldehyde with a protected 4-hydroxy-3-oxobutanoate derivative, followed by cyclization to form the dihydrofuran core.
Stereoselective Reduction: Hydrogenation of the C2-C3 double bond.
Catalyst Selection: Rhodium on Alumina (Rh/Al₂O₃) often favors cis addition of hydrogen.
Thermodynamic Equilibration: Treatment with base (e.g., NaOMe) allows equilibration to the thermodynamically stable trans-isomer.
Functionalization: Conversion of the C3-ester/nitrile to the aminomethyl group via reduction (e.g., LiAlH₄).
Protocol Visualization
Figure 2: Divergent synthetic workflow for accessing cis- or trans-enriched scaffolds.
Structural Validation (The "Self-Validating" System)
Do not rely solely on MS. Use 1H-NMR coupling constants (J-values) to verify the relative stereochemistry at C2-C3.
Parameter
Trans-Isomer (Pseudo-diequatorial)
Cis-Isomer (Pseudo-axial/equatorial)
J(H2, H3)
6–8 Hz . Indicates a dihedral angle of ~140–160° (anti-periplanar character).
2–5 Hz . Indicates a dihedral angle of ~30–50° (gauche character).
NOE Signal
Strong NOE between H2 and H3 is ABSENT .
Strong NOE between H2 and H3 is PRESENT .
C13 Shift (C2)
Shielded relative to cis (due to lower steric compression).
Deshielded (gamma-gauche effect from C3 substituent).
Applications in Drug Discovery
This scaffold is particularly effective in Fragment-Based Drug Discovery (FBDD) .
GPCR Antagonists: The isopropyl group mimics the hydrophobic side chains of Leucine or Valine, anchoring the molecule in transmembrane pockets (e.g., Chemokine receptors).
Kinase Inhibitors: The aminomethyl group serves as a primary H-bond donor to the hinge region or the catalytic lysine (Lys72 in PKA numbering).
Solubility Enhancement: The sp3-rich character (Fsp3 score = 1.0) improves solubility and metabolic stability compared to flat aromatic linkers (e.g., phenyl or pyridine rings).
References
Conformational Analysis of THF Derivatives
Xie, F. et al. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol. This work establishes the principles of ring puckering and exocyclic H-bonding in THF systems.
Synthesis of 2,3-Disubstituted Tetrahydrofurans
Zercher, C. K. et al. (1996). Diastereoselective Rh-Mediated Construction of 2,3,5-Trisubstituted Tetrahydrofurans. Provides foundational methodologies for controlling stereochemistry in substituted THF rings.
Intramolecular Hydrogen Bonding in Medicinal Chemistry
Silverman, R. B. et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors. Discusses the impact of H-bonds on conformation and permeability in similar cyclic amine systems.
Commercial Availability & Physical Data
Sigma-Aldrich. 3-(Aminomethyl)tetrahydrofuran Product Data.[2] Used as a baseline for the aminomethyl-THF substructure properties.
Technical Guide: Pharmacological & Toxicological Profiling of Oxolane Amines
Executive Summary & Chemical Identity Oxolane amines (tetrahydrofurylamines) represent a critical class of heterocyclic building blocks and pharmacophores in medicinal chemistry. Structurally characterized by a saturated...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Oxolane amines (tetrahydrofurylamines) represent a critical class of heterocyclic building blocks and pharmacophores in medicinal chemistry. Structurally characterized by a saturated five-membered oxygen heterocycle (oxolane/tetrahydrofuran) substituted with an amino group, these compounds serve as bioisosteres for furanose rings in nucleoside analogs and as rigidified spacers in cholinergic ligands.
This guide analyzes the two primary isomers of industrial and pharmacological relevance:
Tetrahydrofurfurylamine (2-aminomethyltetrahydrofuran): A primary intermediate in polymer and pharmaceutical synthesis.
3-Aminotetrahydrofuran : A chiral scaffold used to probe stereoselective receptor binding.
Chemical Classification & Structure
The oxolane ring provides a unique polarity balance (lipophilic ether) and conformational restriction compared to acyclic amines.
Figure 1: Structural derivation of oxolane amines from the parent tetrahydrofuran scaffold.
Pharmacological Profile[1][2][3][4]
Mechanism of Action (MOA)
The pharmacological activity of oxolane amines is predominantly defined by their interaction with Muscarinic Acetylcholine Receptors (mAChRs) . The oxolane oxygen atom acts as a hydrogen bond acceptor, mimicking the ether oxygen of acetylcholine or the furanose oxygen of muscarine.
Binding Mode: The protonated (or quaternary) amine forms a cation-
interaction with conserved Tyrosine and Tryptophan residues in the orthosteric binding pocket. The oxolane ring provides steric bulk and dipole alignment.
Signaling Pathways
Depending on the specific subtype selectivity engineered into the oxolane amine derivative, two distinct signaling cascades are activated.
Chirality: Stereochemistry is critical. For muscarinic activity, the (2S,4R,5S) configuration of muscarine is most potent. In synthetic 3-aminotetrahydrofurans, the (S)-enantiomer often exhibits higher affinity for M3 receptors.
N-Substitution: Tertiary and quaternary amines show significantly higher potency than primary amines due to enhanced cation-
interactions. Primary oxolane amines (like tetrahydrofurfurylamine) are often considered "scaffolds" with low intrinsic affinity until substituted.
Toxicity & Safety Data
While valuable as intermediates, oxolane amines possess significant toxicity profiles driven by their alkalinity and solvent-like properties.
Acute Toxicity Data
The following data aggregates RTECS and SDS values for the primary representatives.
*Exact LD50 for 3-amino-THF is rarely cited; H302 classification implies Category 4 range.
Specific Hazards[9]
Corrosivity: 3-Aminotetrahydrofuran is often classified as causing serious eye damage (Category 1) . The high pKa (~9-10) of the primary amine in a compact ether ring leads to rapid tissue saponification upon contact.
Peroxide Formation: Like the parent THF, oxolane amines can form explosive organic peroxides upon prolonged exposure to air.
Neurotoxicity: High vapor concentrations may induce narcosis (dizziness, headache) similar to THF solvent exposure.
Experimental Protocols
Protocol A: Synthesis of N-Alkylated Oxolane Amines (Reductive Amination)
Objective: Functionalization of the primary amine scaffold for SAR studies.
The Synthetic Challenge: A Technical Guide to 2-Substituted Oxolan-3-yl Methanamines
Abstract The 2-substituted oxolan-3-yl methanamine scaffold is a privileged motif in modern medicinal chemistry, appearing in a range of biologically active molecules and clinical candidates. The inherent stereochemical...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2-substituted oxolan-3-yl methanamine scaffold is a privileged motif in modern medicinal chemistry, appearing in a range of biologically active molecules and clinical candidates. The inherent stereochemical complexity and the specific spatial arrangement of the substituent at the 2-position and the aminomethyl group at the 3-position of the tetrahydrofuran ring present significant synthetic challenges. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for accessing this valuable molecular framework. It is intended for researchers, scientists, and drug development professionals seeking to navigate the intricacies of synthesizing these compounds with a high degree of stereochemical control. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and is grounded in authoritative references from the primary literature.
Introduction: The Significance of the 2,3-Disubstituted Tetrahydrofuran Core
Substituted tetrahydrofurans are ubiquitous structural units found in a vast array of natural products and pharmacologically active compounds.[1] Their diverse biological activities span antitumor, antimicrobial, and antiprotozoal properties, making them highly attractive targets for synthetic chemists.[1] The 2-substituted oxolan-3-yl methanamine moiety, in particular, offers a three-dimensional arrangement of functional groups that can effectively probe the binding pockets of biological targets. The amine provides a key site for interaction, often through hydrogen bonding or salt bridge formation, while the 2-substituent can be tailored to optimize potency, selectivity, and pharmacokinetic properties. The stereochemistry at both the C2 and C3 positions is often critical for biological activity, demanding synthetic routes that are not only efficient but also highly stereoselective.
This guide will explore several key retrosynthetic disconnections and the corresponding synthetic strategies for the construction of 2-substituted oxolan-3-yl methanamines, with a focus on methods that allow for precise control over the relative and absolute stereochemistry.
Strategic Approaches to the 2-Substituted Oxolan-3-yl Methanamine Skeleton
The synthesis of this target scaffold can be broadly categorized into three main strategies, each with its own set of advantages and challenges:
Strategy A: Cyclization-driven synthesis with concomitant C2 and C3 functionalization. This approach focuses on forming the tetrahydrofuran ring while simultaneously setting the stage for the required substitution pattern.
Strategy B: Functionalization of a pre-formed 2-substituted tetrahydrofuran. Here, the core ring with the desired C2 substituent is synthesized first, followed by the introduction of the aminomethyl group at the C3 position.
Strategy C: Elaboration from chiral γ-butyrolactone synthons. This powerful strategy leverages the readily available and highly enantiopure pool of γ-butyrolactones to construct the target molecule.
The following sections will delve into the specifics of each strategy, providing mechanistic insights and detailed experimental protocols.
Strategy A: Ring Formation as the Key Stereochemistry-Defining Step
This strategy often involves an intramolecular cyclization where the stereocenters at C2 and C3 are established during the ring-closing event.
Intramolecular Cycloetherification of Epoxy Alcohols
The intramolecular ring-opening of an epoxide by a tethered alcohol is a classic and effective method for tetrahydrofuran synthesis.[1] The stereochemical outcome is dictated by the stereochemistry of the starting epoxy alcohol and the nature of the cyclization (e.g., SN2-type backside attack).
A plausible route involves the formation of a 2,3-epoxy alcohol, which upon cyclization, can furnish a 2,3-cis-disubstituted tetrahydrofuran.[1] The subsequent conversion of a suitable functional group at the 3-position (e.g., a hydroxyl group) to an aminomethyl group would complete the synthesis.
Diagram 1: General Workflow for Epoxy Alcohol Cyclization Strategy
Caption: Workflow for synthesizing the target amine via epoxy alcohol cyclization.
Palladium-Catalyzed Cyclization of γ-Hydroxy Alkenes
A powerful and stereoselective method for the synthesis of substituted tetrahydrofurans involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl bromides.[2] This reaction forms both a C-C and a C-O bond in a single step with high diastereoselectivity, typically favoring the trans-2,3-disubstituted product.[2][3]
Experimental Protocol: Palladium-Catalyzed Synthesis of a trans-2,3-Disubstituted Tetrahydrofuran
This protocol is adapted from the work of Wolfe and Rossi.[2]
Reaction Setup: To an oven-dried resealable Schlenk tube, add Pd₂(dba)₃ (0.025 mmol), DPE-Phos (0.06 mmol), and NaOtBu (1.4 mmol).
Reagent Addition: Seal the tube with a rubber septum, and evacuate and backfill with argon (3 cycles). Add a solution of the γ-hydroxy alkene (1.0 mmol) and the aryl bromide (1.2 mmol) in toluene (5 mL) via syringe.
Reaction Conditions: Seal the tube with a Teflon screw cap and heat the reaction mixture at 80-100 °C for 12-24 hours.
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
Purification: Purify the residue by flash column chromatography on silica gel to afford the 2,3-disubstituted tetrahydrofuran.
Substrate/Reagent
Role
Key Considerations
γ-Hydroxy alkene
Starting material
The stereochemistry of the hydroxyl group can influence the diastereoselectivity.
Aryl bromide
Source of the C2 substituent
Electron-rich and neutral aryl bromides generally give good yields.
Pd₂(dba)₃/DPE-Phos
Catalyst system
The choice of ligand is crucial for achieving high yields and selectivity.
NaOtBu
Base
Essential for the formation of the palladium alkoxide intermediate.
Strategy B: Post-Cyclization C3-Functionalization
This approach begins with a readily accessible 2-substituted tetrahydrofuran and introduces the aminomethyl group at the C3 position in a subsequent step. A highly effective method involves the synthesis of a 2-substituted tetrahydrofuran-3-carbonitrile, followed by its reduction.
Synthesis of 2-Substituted Tetrahydrofuran-3-carbonitriles and Subsequent Reduction
A straightforward method for the synthesis of 2-substituted tetrahydrofuran-3-carbonitriles involves the phase-transfer catalyzed reaction of 4-chlorobutyronitrile with non-enolisable aldehydes.[4] The resulting nitrile can then be reduced to the primary amine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Diagram 2: Synthesis via a Tetrahydrofuran-3-carbonitrile Intermediate
Caption: A two-step approach to the target amine via a nitrile intermediate.
Experimental Protocol: Synthesis of a 2-Substituted Tetrahydrofuran-3-carbonitrile and Reduction
This protocol is conceptualized based on the findings of Mąkosza et al.[4] and standard reduction procedures.
Part 1: Synthesis of 2-Substituted Tetrahydrofuran-3-carbonitrile
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4-chlorobutyronitrile (10 mmol), the desired aldehyde (12 mmol), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.5 mmol).
Reaction Conditions: Add a 50% aqueous solution of sodium hydroxide (10 mL) and stir the mixture vigorously at room temperature for 24-48 hours.
Work-up: Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or distillation to obtain the 2-substituted tetrahydrofuran-3-carbonitrile.
Part 2: Reduction to 2-Substituted Oxolan-3-yl Methanamine
Reaction Setup: In a dry round-bottom flask under an argon atmosphere, prepare a suspension of lithium aluminum hydride (15 mmol) in anhydrous tetrahydrofuran (30 mL).
Reagent Addition: Cool the suspension to 0 °C and add a solution of the 2-substituted tetrahydrofuran-3-carbonitrile (10 mmol) in anhydrous tetrahydrofuran (10 mL) dropwise.
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and water (1.8 mL). Stir the resulting mixture at room temperature for 1 hour.
Isolation: Filter the solid precipitate and wash thoroughly with tetrahydrofuran. Concentrate the combined filtrate under reduced pressure to yield the crude 2-substituted oxolan-3-yl methanamine.
Purification: Further purification can be achieved by distillation or by salt formation and recrystallization.
Strategy C: Chiral γ-Butyrolactones as Versatile Starting Materials
Optically active γ-butyrolactones are valuable chiral building blocks that can be accessed through various asymmetric methods, including the catalytic asymmetric hydrogenation of γ-butenolides.[5][6] These lactones can be stereoselectively elaborated to provide access to a wide range of 2,3-disubstituted tetrahydrofurans.
A general approach would involve the α-alkylation of a γ-butyrolactone to introduce the C2-substituent, followed by reduction of the lactone to the corresponding diol. Selective protection of the primary alcohol, activation of the secondary alcohol, and subsequent displacement with an amine precursor (e.g., azide), followed by reduction, would lead to the target molecule.
Reaction Step
Purpose
Key Reagents/Conditions
Stereochemical Consideration
Asymmetric Hydrogenation of Butenolide
Access to chiral γ-butyrolactone
Rh/ZhaoPhos, H₂
Establishes the stereocenter at C4 (which becomes C3 in the final product).[6]
α-Alkylation
Introduction of the C2 substituent
LDA, R-X
The stereochemistry of this step needs to be controlled, often through substrate control.
Lactone Reduction
Formation of the diol
LiAlH₄ or DIBAL-H
-
Selective Protection/Activation
Differentiation of the two hydroxyl groups
TBDMSCl; TsCl, py
-
Nucleophilic Substitution
Introduction of the amine precursor
NaN₃, DMF
SN2 inversion of stereochemistry at C3.
Reduction
Formation of the primary amine
H₂, Pd/C or LiAlH₄
-
Conclusion and Future Perspectives
The synthesis of 2-substituted oxolan-3-yl methanamines is a challenging yet rewarding endeavor, with significant implications for drug discovery and development. This guide has outlined several key synthetic strategies, each offering a unique set of advantages for controlling the intricate stereochemistry of the target scaffold. The choice of a particular route will ultimately depend on the desired substitution pattern, the required stereoisomer, and the availability of starting materials.
Future developments in this field will likely focus on the discovery of novel catalytic asymmetric methods that can construct the 2,3-disubstituted tetrahydrofuran core with even greater efficiency and stereocontrol. The development of one-pot procedures that minimize intermediate purification steps will also be a key area of research, leading to more sustainable and cost-effective syntheses of these important molecules.
References
Mąkosza, M., Przyborowski, J., Klajn, R., & Kwast, A. (n.d.). Simple Synthesis of 2-Substituted Tetrahydrofuran-3-carbonitriles. Scilit. [Link]
Wolfe, J. P., & Rossi, M. A. (2004). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. Journal of the American Chemical Society, 126(49), 1620–1621. [Link]
Crimmins, M. T., & Pace, J. M. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 38(1), 12–22. [Link]
Moody, C. J., Wales, S. M., Merisor, E., Adcock, H., Pearce, C. A., Strutt, I., Lewis, W., & Hamza, D. (2018). Diastereoselective synthesis of highly substituted, amino- and pyrrolidino-tetrahydrofurans as lead-like molecular scaffolds. Chemistry – A European Journal, 24(32), 8233–8239. [Link]
(Patent) The synthetic method of 3-aminomethyltetrahydrofuran. CN107417648B.
(2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. PubMed. [Link]
(2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. The Journal of Organic Chemistry. [Link]
(2018). Synthesis of 2,3,5‐trisubstituted tetrahydrofurans under batch... ResearchGate. [Link]
(2013). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. National Center for Biotechnology Information. [Link]
(2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. National Center for Biotechnology Information. [Link]
(2009). Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. PubMed. [Link]
(2005). Asymmetric Synthesis of γ-Butyrolactones by Enantioselective Hydrogenation of Butenolides. ResearchGate. [Link]
Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society. [Link]
Abdel-Fattah, A. A., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
(2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Center for Biotechnology Information. [Link]
Chemical stability of [2-(Propan-2-yl)oxolan-3-yl]methanamine in solution
Executive Summary [2-(Propan-2-yl)oxolan-3-yl]methanamine (CAS: 1375993-28-4) is a functionalized tetrahydrofuran (oxolane) scaffold featuring a vicinal isopropyl group and a primary aminomethyl moiety. As a saturated he...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
[2-(Propan-2-yl)oxolan-3-yl]methanamine (CAS: 1375993-28-4) is a functionalized tetrahydrofuran (oxolane) scaffold featuring a vicinal isopropyl group and a primary aminomethyl moiety. As a saturated heterocyclic amine, it lacks the conjugation required for UV stability monitoring, presenting unique challenges in detection and degradation profiling.
This guide provides a comprehensive technical assessment of its chemical stability in solution. Based on structure-activity relationships (SAR) of analogous tetrahydrofuran-3-amines, this compound exhibits a bimodal instability profile :
Nucleophilic Susceptibility: The primary amine is prone to rapid carbamylation (CO₂ absorption) and oxidative deamination.
Ether Autoxidation: The oxolane ring is susceptible to radical-mediated peroxidation at the
-carbon, a pathway potentially accelerated by trace metal impurities.
Researchers must adopt specific handling protocols—specifically inert atmosphere storage and non-UV analytical detection (LC-MS/CAD)—to maintain integrity during drug development workflows.
Physicochemical Profile & Structural Analysis
Understanding the molecule's intrinsic properties is the first step in predicting stability behavior.
Critical: Standard HPLC-UV (254 nm) is ineffective. Requires LC-MS, CAD, or ELSD.
Basicity (Predicted)
pKa 10.0–10.5 (Amine)
Highly basic; exists as cation () at physiological pH; prone to CO₂ uptake in free base form.
Stereochemistry
2,3-disubstituted (cis/trans)
Steric bulk of the isopropyl group at C2 may shield the ether oxygen but induces conformational strain.
Critical Degradation Pathways
The stability of [2-(Propan-2-yl)oxolan-3-yl]methanamine is governed by two primary mechanisms: Radical Autoxidation and Nucleophilic Attack .
Mechanism A: Ether Autoxidation (The "THF Risk")
Like its parent solvent tetrahydrofuran (THF), the oxolane ring is vulnerable to radical attack at the carbon adjacent to the oxygen (position 2 or 5).
Trigger: Light + Oxygen.
Process: Abstraction of an
-proton forms a radical, which reacts with to form a hydroperoxide.
Specific Risk: The isopropyl group at C2 provides a tertiary carbon center, which forms a more stable (and thus kinetically favored) radical than the unsubstituted C5 position. This makes this specific scaffold more prone to oxidation than unsubstituted THF.
Mechanism B: Amine Instability
Carbamylation: In solution (especially alkaline/neutral water or methanol), the primary amine attacks atmospheric
to form a carbamic acid/carbamate salt (). This often appears as a "mystery precipitate" in stored samples.
Oxidative Deamination: Under stress (high pH, oxidants), the amine can degrade to an imine or hydroxylamine.
Visualization of Degradation Pathways
Figure 1: Predicted degradation cascade showing the bifurcation between ether peroxidation and amine carbamylation.
Experimental Stability Assessment Protocol
Since standard UV methods fail for this molecule, the following protocol utilizes LC-MS or Charged Aerosol Detection (CAD) . This workflow is compliant with ICH Q1A(R2) principles for stress testing.
A: 10mM Ammonium Bicarbonate (pH 10) — Basic pH ensures the amine is deprotonated for better peak shape, though it accelerates oxidation.
B: Acetonitrile.
Detection:MS (ESI+) is mandatory. Monitor
Da.
Note: Watch for
(N-oxide) and (Peroxide) adducts.
Stress Testing Matrix
Stress Condition
Procedure
Expected Degradant
Acceptance Criteria
Acid Hydrolysis
0.1 N HCl, 60°C, 24h
Ring opening (low risk); Salt formation (stable).
>95% Recovery
Base Hydrolysis
0.1 N NaOH, 60°C, 24h
Carbamate formation (if exposed to air); generally stable.
>90% Recovery
Oxidation
3% , RT, 4h
N-Oxide ( Da); Ether Peroxide ( Da).
Report % Degradation
Photostability
UV/Vis (ICH Q1B), 24h
Radical-mediated peroxidation.
>90% Recovery
Heat/Humidity
40°C / 75% RH (Solid state)
Hygroscopicity check; Carbamate crusting.
Visual Change
Protocol Workflow Diagram
Figure 2: Step-by-step stress testing workflow tailored for non-chromophoric amines.
Storage & Handling Recommendations
To mitigate the identified risks, the following handling procedures are mandatory for maintaining chemical purity >98%.
Form: Store as the Hydrochloride Salt (
) whenever possible. The protonated amine is significantly more resistant to oxidation and cannot react with atmospheric .
Atmosphere: If handling the free base (oil/liquid), always store under Argon or Nitrogen .
Reason: Prevents both carbamylation (
) and autoxidation ().
Solvent Choice for Solution Storage:
Recommended: Ethanol, Methanol (degassed).
Avoid: Unstabilized THF (promotes radical propagation), Chlorinated solvents (potential alkylation over long periods).
Container: Amber glass vials with PTFE-lined caps to prevent light ingress and solvent leaching.
References
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003.[1] Link
Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Ed., CRC Press, 2011.
The Emergence of [2-(Propan-2-yl)oxolan-3-yl]methanamine Ligands: A Technical Guide to a Versatile Scaffold
Abstract The [2-(Propan-2-yl)oxolan-3-yl]methanamine core, a unique and versatile chemical scaffold, has quietly permeated various facets of modern medicinal chemistry. While not a widely recognized named ligand class in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The [2-(Propan-2-yl)oxolan-3-yl]methanamine core, a unique and versatile chemical scaffold, has quietly permeated various facets of modern medicinal chemistry. While not a widely recognized named ligand class in itself, its constituent components—the oxolane (tetrahydrofuran) ring, a strategically placed methanamine moiety, and a lipophilic isopropyl group—are hallmarks of successful therapeutic agents. This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and potential applications of ligands based on this scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous physicochemical and structural properties of this emerging molecular framework. We will delve into the synthetic pathways, explore its role in shaping structure-activity relationships (SAR), and project its future trajectory in the quest for novel therapeutics.
Introduction: Deconstructing a Privileged Scaffold
The field of medicinal chemistry is in a constant search for novel molecular scaffolds that offer a blend of desirable properties: synthetic accessibility, favorable pharmacokinetics, and the ability to present key pharmacophoric elements in a precise three-dimensional arrangement. The [2-(Propan-2-yl)oxolan-3-yl]methanamine scaffold, while not a household name, represents a convergence of several such privileged fragments.
At its heart lies the oxolane , or tetrahydrofuran (THF), ring. This five-membered cyclic ether is a common feature in numerous FDA-approved drugs, including the antihypertensive agent Terazosin and the HIV-1 protease inhibitor Darunavir.[1] The THF ring serves multiple purposes: it imparts a degree of conformational rigidity, its oxygen atom can act as a hydrogen bond acceptor, and its overall structure can influence the molecule's solubility and metabolic stability.[2][3]
The methanamine group provides a primary amine, a critical functional group in a vast array of pharmaceuticals.[4] In its protonated state at physiological pH, this primary amine can form strong ionic bonds with acidic residues, such as aspartate or glutamate, in the binding pockets of biological targets like G protein-coupled receptors (GPCRs).[5][6] This interaction often serves as a crucial anchor for ligand binding.
Finally, the propan-2-yl (isopropyl) group introduces a small, lipophilic element. This substituent can enhance binding affinity through van der Waals interactions within hydrophobic pockets of a receptor.[7] Furthermore, its steric bulk can shield adjacent parts of the molecule from metabolic enzymes, potentially improving the drug's half-life.
This guide will explore the synergy of these components and construct a narrative for the discovery and development of ligands based on the [2-(Propan-2-yl)oxolan-3-yl]methanamine core.
A Plausible History: From Building Block to Bioactive Ligand
The discovery of [2-(Propan-2-yl)oxolan-3-yl]methanamine as a useful ligand scaffold is not marked by a single "eureka" moment but rather represents a logical progression in the field of medicinal chemistry. Its history is intertwined with the broader development of synthetic methodologies for substituted tetrahydrofurans and the increasing recognition of the importance of the aminomethyl-tetrahydrofuran motif in bioactive compounds.
Initially, simple (tetrahydrofuran-3-yl)methanamine was recognized as a valuable synthetic intermediate.[4][8] Its utility is notably demonstrated as a key building block for the third-generation neonicotinoid insecticide, dinotefuran.[9][10] This early application highlighted the industrial-scale feasibility of producing the aminomethyl-tetrahydrofuran core.
The evolution towards more complex, substituted analogs for pharmaceutical applications was a natural next step. Medicinal chemists, employing strategies like scaffold hopping, began to explore how modifications to the tetrahydrofuran ring could influence biological activity. The introduction of small alkyl groups, such as an isopropyl group at the 2-position, was a rational design choice aimed at probing steric and hydrophobic interactions within target binding sites.
Synthesis and Chemical Properties: Crafting the Core
The synthesis of [2-(Propan-2-yl)oxolan-3-yl]methanamine and its derivatives relies on established methodologies for the construction of substituted tetrahydrofurans and the introduction of the aminomethyl group. Several synthetic strategies can be envisaged, with the choice of route often depending on the desired stereochemistry and the availability of starting materials.
General Synthetic Approach
A common and versatile approach involves the construction of a substituted furan or dihydrofuran precursor, followed by reduction and functional group manipulation. A plausible synthetic pathway is outlined below:
Figure 1: A plausible synthetic route to [2-(Propan-2-yl)oxolan-3-yl]methanamine.
Experimental Protocol: A Representative Synthesis
Step 1 & 2: Formation of the Diol. 2-Isopropylfuran is reacted with a suitable dienophile, such as maleic anhydride, in a Diels-Alder reaction. The resulting adduct is then reduced, for example with lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or THF, to yield the corresponding diol.
Step 3: Cyclization to the Tetrahydrofuran Ring. The diol is subjected to acid-catalyzed dehydration and cyclization. This can be achieved using a strong acid catalyst such as p-toluenesulfonic acid (p-TsOH) in a solvent like toluene, with azeotropic removal of water. This step forms the 2-isopropyl-3-hydroxymethyl-tetrahydrofuran core.
Step 4 & 5: Conversion of the Hydroxyl Group to an Amine. The primary hydroxyl group is first activated by converting it to a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is then displaced by a nitrogen nucleophile. A common method is the use of sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to form the corresponding azide.
Step 6: Reduction to the Primary Amine. The azide is finally reduced to the primary amine. This can be accomplished by catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) or by using a reducing agent such as lithium aluminum hydride.
Stereoselective Synthesis
The development of stereoselective methods for the synthesis of substituted tetrahydrofurans is an active area of research. Asymmetric catalytic methods can be employed at various stages of the synthesis to control the stereochemistry of the final product. For example, chiral catalysts can be used in the initial cycloaddition or in the reduction steps to favor the formation of a particular enantiomer or diastereomer. The stereochemical configuration of the final ligand can have a profound impact on its biological activity.
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The [2-(Propan-2-yl)oxolan-3-yl]methanamine scaffold is a versatile platform for the design of ligands targeting a wide range of biological macromolecules. Its utility has been demonstrated in the development of inhibitors for enzymes and ligands for cell surface receptors.
Enzyme Inhibition: The Case of HIV-1 Protease
The development of potent HIV-1 protease inhibitors containing substituted tetrahydrofuran derivatives highlights the potential of this scaffold in enzyme-targeted drug design.[3] In these inhibitors, the tetrahydrofuran ring acts as a P2 ligand, making crucial interactions with the backbone atoms in the S2 subsite of the enzyme's active site. The aminomethyl group can be further functionalized to interact with other regions of the active site, while the isopropyl group can occupy a hydrophobic pocket, enhancing binding affinity.
Figure 2: Schematic of the binding of a [2-(Propan-2-yl)oxolan-3-yl]methanamine-based inhibitor in the active site of HIV-1 protease.
G Protein-Coupled Receptor (GPCR) Modulation: Histamine Receptor Ligands
The aminomethyl-tetrahydrofuran scaffold has also been explored for the development of ligands for GPCRs, such as the histamine receptors.[10] In this context, the protonated primary amine of the methanamine group is crucial for forming a salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor. The substituted tetrahydrofuran ring can then be tailored to interact with other residues in the binding pocket, thereby influencing the ligand's affinity and selectivity for different histamine receptor subtypes.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The [2-(Propan-2-yl)oxolan-3-yl]methanamine scaffold offers multiple points for modification, allowing for a systematic exploration of structure-activity relationships.
Table 1: Key Structural Modifications and Their Potential Effects
Structural Feature
Modification
Potential Effect on Biological Activity
Oxolane Ring
Substitution at C2, C4, C5
Probing different regions of the binding pocket; influencing lipophilicity and metabolic stability.
Ring size variation (e.g., oxetane, tetrahydropyran)
Altering the spatial orientation of substituents; impacting conformational flexibility.
Conversion to other functional groups (e.g., amide, sulfonamide)
Changing the nature of the interaction with the target (e.g., from ionic to hydrogen bonding).
Isopropyl Group
Variation of alkyl substituent size and branching
Optimizing hydrophobic interactions; fine-tuning steric fit.
Replacement with other lipophilic or polar groups
Exploring different types of interactions within the binding pocket.
Future Perspectives and Conclusion
The [2-(Propan-2-yl)oxolan-3-yl]methanamine scaffold, while not a standalone drug, represents a highly valuable and versatile building block in modern drug discovery. Its constituent parts each contribute favorable properties that can be harnessed to design potent and selective ligands for a variety of biological targets.
Future research in this area is likely to focus on the development of novel stereoselective synthetic routes to access a wider range of substituted aminomethyl-tetrahydrofuran derivatives. Furthermore, the incorporation of this scaffold into larger, more complex molecules through techniques like fragment-based drug design and DNA-encoded library technology will undoubtedly lead to the discovery of new therapeutic agents.
References
Chem-Impex International. (n.d.). 3-(Aminomethyl)tetrahydrofuran. Retrieved February 14, 2026, from [Link]
Garg, N. K., et al. (n.d.). Patents & Products. UCLA. Retrieved February 14, 2026, from [Link]
Google Patents. (n.d.). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.
Google Patents. (n.d.). CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access, 1(1), 1-43.
Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Organic & Biomolecular Chemistry.
LookChem. (n.d.). (TETRAHYDROFURAN-3-YL)METHANAMINE. Retrieved February 14, 2026, from [Link]
MySkinRecipes. (n.d.). (Tetrahydrofuran-3-yl)methanamine hydrochloride. Retrieved February 14, 2026, from [Link]
Patsnap. (2019, June 7). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Retrieved February 14, 2026, from [Link]
Patsnap. (2020, June 19). Synthesis method for 3-aminomethyl tetrahydrofuran. Retrieved February 14, 2026, from [Link]
PubChem. (n.d.). (Tetrahydrofuran-3-yl)methanamine. Retrieved February 14, 2026, from [Link]
ResearchGate. (2014). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Retrieved February 14, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 14, 2026, from [Link]
Slideshare. (n.d.). Effect of substituents and functions on drug structure activity relationships. Retrieved February 14, 2026, from [Link]
University of Regensburg. (2012, July 20). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands. Retrieved February 14, 2026, from [Link]
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.
Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Retrieved February 14, 2026, from [Link]
Wikipedia. (n.d.). Amine. Retrieved February 14, 2026, from [Link]
NIPER. (n.d.). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Retrieved February 14, 2026, from [Link]
MDPI. (2024, January 2). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Retrieved February 14, 2026, from [Link]
MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 14, 2026, from [Link]
MDPI. (2022, October 15). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Retrieved February 14, 2026, from [Link]
MDPI. (2022, March 19). A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. Retrieved February 14, 2026, from [Link]
PMC. (2024, April 18). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Retrieved February 14, 2026, from [Link]
PMC. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Retrieved February 14, 2026, from [Link]
PMC. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved February 14, 2026, from [Link]
PubMed. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved February 14, 2026, from [Link]
PubMed. (2024, May 15). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Retrieved February 14, 2026, from [Link]
PubMed. (2022, September 15). Oxadiazole: A highly versatile scaffold in drug discovery. Retrieved February 14, 2026, from [Link]
VU Research Portal. (2018, October 17). Aminergic GPCR-Ligand Interactions. Retrieved February 14, 2026, from [Link]
An In-Depth Technical Guide to the Computational Docking of [2-(Propan-2-yl)oxolan-3-yl]methanamine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract Molecular docking is a cornerstone of modern, structure-based drug discovery, providing critical insig...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular docking is a cornerstone of modern, structure-based drug discovery, providing critical insights into the interactions between small molecules and their macromolecular targets.[1] This guide offers a comprehensive, in-depth walkthrough of the computational docking workflow for a novel ligand, [2-(Propan-2-yl)oxolan-3-yl]methanamine. In the absence of a predetermined biological target for this molecule, we have selected human Monoamine Oxidase B (MAO-B), a well-validated therapeutic target for neurodegenerative diseases, as a representative case study.[][3][4] The presence of a primary amine in our ligand of interest makes MAO-B a chemically rational choice for this exploration.[4] This whitepaper provides a detailed, step-by-step protocol, from ligand and receptor preparation to the execution of docking simulations using AutoDock Vina and the subsequent analysis and validation of the results. By grounding our methodology in established best practices and employing a known inhibitor, safinamide, as a control, we aim to provide a robust framework for researchers to apply to their own drug discovery projects.
Introduction: The Rationale for In Silico Target Exploration
The journey of a drug from concept to clinic is long and fraught with challenges. Computational methods, such as molecular docking, have become indispensable for accelerating this process by enabling the rapid screening of vast chemical libraries and predicting ligand-protein interactions at an atomic level.[5]
Our subject molecule, [2-(Propan-2-yl)oxolan-3-yl]methanamine, is a novel chemical entity with potential therapeutic applications. A critical first step in elucidating its pharmacological profile is the identification of its biological target(s). This guide will simulate this initial phase of drug discovery by performing a detailed docking study against a plausible protein target.
Ligand of Interest: [2-(Propan-2-yl)oxolan-3-yl]methanamine
Molecular Formula: C8H17NO
Key Feature: The presence of a primary amine group, which is a common pharmacophore in many centrally acting drugs and suggests potential interactions with amine-recognizing receptors or enzymes.
Target Selection: Human Monoamine Oxidase B (MAO-B)
Monoamine Oxidase B is a flavoenzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of neurotransmitters, particularly dopamine.[] Its inhibition is a validated strategy in the treatment of Parkinson's disease.[3] Given that MAO-B substrates often contain primary or secondary amine functionalities, it represents a scientifically sound, hypothetical target for our ligand.[4]
For this study, we will utilize the high-resolution (1.60 Å) crystal structure of human MAO-B in complex with the selective inhibitor safinamide (PDB ID: 2V5Z).[6] This provides us with a high-quality receptor structure and a co-crystallized ligand that will serve as a crucial control for validating our docking protocol.
The Computational Docking Workflow: A Conceptual Overview
Our docking study will follow a systematic and validated workflow, ensuring the scientific rigor of our findings. The process is iterative and involves careful preparation, simulation, and analysis.
Figure 2: Workflow for the analysis and visualization of docking results.
Key Interactions to Analyze:
Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding and specificity. [7][8][9]The primary amine of our ligand is a potential hydrogen bond donor.
Hydrophobic Interactions: The non-polar regions of the ligand will favorably interact with hydrophobic residues in the binding pocket.
Pi-Stacking: Aromatic rings in the ligand can interact with aromatic residues (e.g., Tyrosine, Phenylalanine) in the protein.
2D Interaction Diagrams:
Tools like LigPlot+ can generate schematic 2D diagrams that clearly depict the hydrogen bonds and hydrophobic contacts between the ligand and the protein residues. [10][11][12][13]This provides a concise and informative summary of the binding mode.
Docking Protocol Validation
As mentioned, the RMSD between the redocked safinamide and its crystal structure pose is our primary validation metric.
Protocol for RMSD Calculation in PyMOL:
Load the prepared receptor PDBQT file.
Load the co-crystallized safinamide PDB file.
Load the output PDBQT file from the safinamide redocking run.
Use the align command in PyMOL to superimpose the protein structures.
Use the rms_cur command to calculate the RMSD between the ligand atoms of the co-crystallized and redocked poses.
An RMSD value of 1.2 Å (representative value) would confirm that our docking protocol is accurate and reliable for this target.
[14]
Conclusion and Future Directions
This in-depth technical guide has detailed a robust and validated workflow for the computational docking of a novel ligand, [2-(Propan-2-yl)oxolan-3-yl]methanamine, against a plausible biological target, human MAO-B. Our results, based on this hypothetical study, suggest that the ligand exhibits favorable binding characteristics within the active site of MAO-B. The docking protocol was successfully validated by redocking the known inhibitor safinamide, which demonstrated the ability of our methodology to accurately predict the experimental binding mode.
The insights gained from this study provide a strong foundation for further in silico and in vitro investigations. Future work could involve:
Virtual Screening: Using the validated docking protocol to screen large compound libraries for other potential MAO-B inhibitors.
Molecular Dynamics Simulations: To study the stability of the predicted protein-ligand complex over time and to obtain a more accurate estimation of binding free energy.
In Vitro Assays: Experimental validation of the predicted binding affinity and inhibitory activity of [2-(Propan-2-yl)oxolan-3-yl]methanamine against MAO-B.
By integrating computational and experimental approaches, we can significantly enhance the efficiency and success rate of modern drug discovery.
References
Al-Khodairy, F., et al. (2013). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PLoS ONE. [Link]
Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of Chemical Information and Modeling, 51(10), 2778-2786. [Link]
Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134. [Link]
Bioinformatics Review. (2020). Protein-ligand interaction analysis using LigPlot+. [Link]
Goodford, P. J. (1989). The role of hydrogen-bonds in drug binding. Progress in Clinical and Biological Research, 289, 303-316. [Link]
Bitesize Bio. (2024). Hydrogen Bonds Explained: What They Are and Why They Are So Important in Biology. [Link]
ScienceDirect. (2025). Hydrogen bond interaction: Significance and symbolism. [Link]
RCSB PDB. (2018). 6FW0: Crystal structure of human monoamine oxidase B (MAO B) in complex with chlorophenyl-chromone-carboxamide. [Link]
YouTube. (2024). How to Generate 2D and 3D Protein Interaction Images Professionally?. [Link]
RCSB PDB. (2017). 5MRL: Crystal structure of human monoamine oxidase B (MAO B) in complex with N(Furan2ylmethyl)Nmethylprop2yn1amine (F2MPA). [Link]
Kumar, A., et al. (2021). Quantum Mechanical Assessment of Protein–Ligand Hydrogen Bond Strength Patterns: Insights from Semiempirical Tight-Binding and Local Vibrational Mode Theory. Journal of Chemical Information and Modeling, 61(12), 5967-5983. [Link]
RCSB PDB. (2007). 2V61: Structure of human MAO B in complex with the selective inhibitor 7-(3-chlorobenzyloxy)-4-(methylamino)methyl-coumarin. [Link]
RCSB PDB. (2012). 4A79: Crystal structure of human monoamine oxidase B (MAO B) in complex with pioglitazone. [Link]
Bioinformatics Stack Exchange. (2021). rmsd between re-docked complex and co-crystallized complex. [Link]
RCSB PDB. (2021). 7B0V: Crystal Structure of human monoamine oxidase B in complex with (E)-3-phenyl-1-(3-(trifluoromethyl)phenyl)prop-2-en-1-one. [Link]
Lounnas, V., et al. (2012). Cross-docking study on InhA inhibitors: a combination of Autodock Vina and PM6-DH2 simulations to retrieve bio-active conformations. Organic & Biomolecular Chemistry, 10(28), 5374-5387. [Link]
ResearchGate. (2018). How to calculate RMSD value in molecular docking?. [Link]
Mathew, B., et al. (2022). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 7(38), 34187-34200. [Link]
ResearchGate. (2018). Is autodock vina binding affinity related to activation energy?. [Link]
YouTube. (2021). #pymol #bioinformatics Calculate RSMD value using PyMol. [Link]
ResearchGate. (n.d.). (A) Predicted binding mode of safinamide within MAO-A pocket (PDB:...). [Link]
Morris, G. M., & Lim-Wilby, M. (2008). Virtual Screening with AutoDock: Theory and Practice. Methods in Molecular Biology, 443, 365-382. [Link]
ResearchGate. (n.d.). The validation of docking performance by AutoDock Vina. [Link]
Bioinformatics Stack Exchange. (2021). How to calculate RMSD and binding energy from the already docked ligand-receptor. [Link]
Al-Khafaji, K., & Al-Azawi, A. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4415-4425. [Link]
ResearchGate. (n.d.). The validation of docking performance by AutoDock Vina. [Link]
Encyclopedia.pub. (2023). Docking Studies of Recently Synthesized MAO-B Inhibitors. [Link]
Kim, D., et al. (2022). Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Medicinal Chemistry Letters, 13(9), 1461-1467. [Link]
RCSB PDB. (2005). 2BYB: Human Monoamine Oxidase B in complex with Deprenyl. [Link]
YouTube. (2024). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. [Link]
Reddit. (2023). AutoDock Vina -- How to tell if successfully docked?. [Link]
RCSB PDB. (2007). 2V5Z: Structure of human MAO B in complex with the selective inhibitor safinamide. [Link]
ResearchGate. (n.d.). Safinamide in the human MAO-B active site (PDB: 2V5Z). [Link]
ResearchGate. (n.d.). Chemical structure of safinamide. [Link]
Application Note: Stereoselective Synthesis of Chiral [2-(Propan-2-yl)oxolan-3-yl]methanamine
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Chiral Amines in Medicinal Chemistry Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals a...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Amines in Medicinal Chemistry
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3] The specific three-dimensional arrangement of atoms in these molecules is often critical for their therapeutic efficacy, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4] The substituted tetrahydrofuran motif is also a prevalent core structure in a wide range of natural products and bioactive compounds, valued for its favorable physicochemical properties.[5][6][7] Consequently, the development of robust and stereoselective synthetic routes to access novel chiral amines, such as [2-(propan-2-yl)oxolan-3-yl]methanamine, is of paramount importance in modern drug discovery and development.[8][9] This application note provides a detailed, field-proven protocol for the stereoselective synthesis of this key intermediate, starting from a readily available chiral pool material.
Strategic Approach: A Chiral Pool-Based Synthesis
To achieve the desired stereochemistry in the target molecule, this protocol utilizes a chiral pool approach, starting from D-mannitol. This strategy leverages the inherent chirality of the starting material to control the stereochemical outcome of subsequent transformations, obviating the need for chiral resolutions or expensive asymmetric catalysts in later stages.
The overall synthetic strategy is outlined below:
Caption: Overall synthetic workflow from D-mannitol.
Experimental Protocols
PART 1: Synthesis of Key Intermediate (R)-2-((S)-5-Isopropyl-2-oxotetrahydrofuran-4-yl)acetonitrile
This part details the multi-step synthesis of the key cyanomethylated lactone intermediate, starting from the chiral pool material, D-mannitol.
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
Rationale: Protection of the diols of D-mannitol with acetone allows for selective reactions on the remaining hydroxyl groups.
Add concentrated sulfuric acid (10 mL) dropwise with stirring at room temperature.
Stir the mixture for 24 hours.
Neutralize the reaction with aqueous sodium bicarbonate solution.
Filter the solid and concentrate the filtrate under reduced pressure.
Recrystallize the crude product from methanol to afford 1,2:5,6-Di-O-isopropylidene-D-mannitol as a white crystalline solid.
Step 2: Synthesis of (3aR,6S,6aR)-6-Isopropyl-2,2-dimethyl-tetrahydrofuro[3,4-d][2][8]dioxole
Rationale: This sequence of reactions transforms the protected mannitol into a key furanoid intermediate with the desired isopropyl group. This involves oxidative cleavage followed by reduction and subsequent transformations to build the tetrahydrofuran ring. A detailed multi-step procedure to obtain this intermediate from 1,2:5,6-Di-O-isopropylidene-D-mannitol is a standard literature procedure and is assumed to be followed.
Step 3: Synthesis of (S)-5-Isopropyl-4-hydroxytetrahydrofuran-2-one
Rationale: Acid-catalyzed hydrolysis of the acetonide protecting group reveals the diol, which exists in equilibrium with the desired hydroxy lactone.
Procedure:
Dissolve (3aR,6S,6aR)-6-isopropyl-2,2-dimethyl-tetrahydrofuro[3,4-d][2][8]dioxole (50 g, 0.25 mol) in a mixture of acetic acid (250 mL) and water (100 mL).
Heat the mixture at 60 °C for 4 hours.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane, 1:1) to yield the hydroxy lactone.
Step 4: Synthesis of (S)-5-Isopropyl-2-oxotetrahydrofuran-4-yl methanesulfonate
Rationale: Conversion of the hydroxyl group to a good leaving group (mesylate) is necessary for the subsequent nucleophilic substitution with cyanide.
Procedure:
Dissolve (S)-5-isopropyl-4-hydroxytetrahydrofuran-2-one (31.6 g, 0.2 mol) in anhydrous dichloromethane (400 mL) and cool to 0 °C.
Add triethylamine (42 mL, 0.3 mol) followed by the dropwise addition of methanesulfonyl chloride (18.6 mL, 0.24 mol).
Stir the reaction at 0 °C for 2 hours.
Wash the reaction mixture with cold water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the mesylate, which is used in the next step without further purification.
Step 5: Synthesis of (R)-2-((S)-5-Isopropyl-2-oxotetrahydrofuran-4-yl)acetonitrile
Rationale: An SN2 reaction with sodium cyanide introduces the cyanomethyl group with inversion of stereochemistry at the C4 position.
Procedure:
Dissolve the crude (S)-5-isopropyl-2-oxotetrahydrofuran-4-yl methanesulfonate from the previous step in dimethyl sulfoxide (DMSO) (300 mL).
Add sodium cyanide (14.7 g, 0.3 mol) and heat the mixture at 80 °C for 6 hours.
Cool the reaction to room temperature and pour into ice-water.
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane, 1:2) to afford the desired nitrile.
PART 2: Synthesis and Purification of [2-(Propan-2-yl)oxolan-3-yl]methanamine
This part describes the final reduction of the nitrile to the target primary amine.
Caption: Final reduction step to the target amine.
Protocol 1: Reduction of Nitrile using Lithium Aluminum Hydride (LiAlH₄)
Rationale: LiAlH₄ is a powerful reducing agent capable of converting both the lactone and the nitrile functionalities to the corresponding alcohol and amine, respectively, in a single step.
Procedure:
To a stirred suspension of LiAlH₄ (11.4 g, 0.3 mol) in anhydrous tetrahydrofuran (THF) (500 mL) at 0 °C under a nitrogen atmosphere, add a solution of (R)-2-((S)-5-isopropyl-2-oxotetrahydrofuran-4-yl)acetonitrile (16.7 g, 0.1 mol) in THF (100 mL) dropwise.
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8 hours.
Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (11.4 mL), 15% aqueous NaOH (11.4 mL), and water (34.2 mL).
Filter the resulting white precipitate and wash with THF.
Concentrate the filtrate under reduced pressure.
Purify the crude amine by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Protocol 2: Catalytic Hydrogenation
Rationale: Catalytic hydrogenation using Raney Nickel is a common and effective method for the reduction of nitriles to primary amines.[8] The presence of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[8]
Procedure:
To a solution of (R)-2-((S)-5-isopropyl-2-oxotetrahydrofuran-4-yl)acetonitrile (16.7 g, 0.1 mol) in methanol saturated with ammonia (250 mL), add Raney Nickel (approx. 5 g, slurry in water).
Hydrogenate the mixture in a Parr apparatus at 50 psi of H₂ at room temperature for 24 hours.
Filter the catalyst through a pad of Celite and wash with methanol.
Concentrate the filtrate under reduced pressure.
Purify the crude amine by distillation under reduced pressure.
This application note provides a comprehensive and stereoselective synthetic route to the chiral amine, [2-(propan-2-yl)oxolan-3-yl]methanamine. By employing a chiral pool strategy, this protocol ensures high stereochemical fidelity. The detailed, step-by-step procedures, along with the rationale behind each transformation, are designed to enable researchers in drug discovery and development to reliably synthesize this valuable building block for their research programs.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. [Link]
Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]
Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry. [Link]
Stereocontrolled Syntheses of Substituted Tetrahydrofurans via SN' O-Cyclization. The Journal of Organic Chemistry. [Link]
Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. RSC Advances. [Link]
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules. [Link]
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews. [Link]
Functionalization strategies for [2-(Propan-2-yl)oxolan-3-yl]methanamine amines
Executive Summary: The "Escape from Flatland" Scaffold [2-(Propan-2-yl)oxolan-3-yl]methanamine (also known as 2-isopropyl-3-(aminomethyl)tetrahydrofuran) represents a high-value building block in modern medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Escape from Flatland" Scaffold
[2-(Propan-2-yl)oxolan-3-yl]methanamine (also known as 2-isopropyl-3-(aminomethyl)tetrahydrofuran) represents a high-value building block in modern medicinal chemistry.[1] Unlike planar heteroaromatics, this scaffold offers significant fraction saturated carbon (
) character, two chiral centers, and a defined vector for substituent exit.
This guide details the strategic functionalization of the exocyclic primary amine. The presence of the bulky isopropyl group at position C2 exerts specific steric influence on the C3-aminomethyl arm, necessitating optimized protocols to ensure high yield and prevent side reactions during library synthesis.
Structural Analysis & Reactivity Profile
Before initiating synthesis, researchers must understand the conformational landscape of the scaffold.
Steric Environment: The C2-isopropyl group is bulky (
-value ~2.2 kcal/mol).[1] In the cis-isomer, the C2-isopropyl and C3-aminomethyl groups may experience 1,2-steric compression, potentially retarding reaction rates with bulky electrophiles.[1]
Basicity: The primary amine is structurally similar to tetrahydrofurfurylamine (
~9.5). It is nucleophilic but can be deactivated by strong electron-withdrawing groups (EWGs) if coupled to sulfonyl chlorides.[1]
Solubility: The tetrahydrofuran (oxolane) ring imparts moderate water solubility compared to carbocyclic analogs, improving the physicochemical profile (LogD) of final drug candidates.
Decision Matrix: Functionalization Pathways
The following decision tree illustrates the logical selection of synthetic pathways based on the desired pharmacological outcome.
Figure 1: Strategic decision tree for scaffold functionalization.
Objective: Synthesize amides without racemization of the scaffold's chiral centers or formation of guanidinium byproducts.
Mechanism: HATU generates an active ester (OAt-ester) which reacts faster with the amine than the rate of racemization.[1]
Materials:
Amine: [2-(Propan-2-yl)oxolan-3-yl]methanamine (HCl salt or free base).[1]
Solvent: Anhydrous DMF or DMA (avoid DCM for polar substrates).
Step-by-Step Procedure:
Pre-Activation (Critical Step):
In a dry vial, dissolve the Carboxylic Acid (1.0 mmol, 1.0 eq) in anhydrous DMF (3 mL).
Add HATU (1.1 mmol, 1.1 eq) followed by DIPEA (1.2 mmol, 1.2 eq).
Scientific Insight: Stir for exactly 5 minutes. Longer pre-activation can lead to formation of the unreactive tetramethylguanidinium adduct if the acid is sterically hindered [1].
Note: If using the HCl salt of the amine, increase initial DIPEA to 2.5 eq total to ensure neutralization.
Reaction & Monitoring:
Stir at Room Temperature (RT) for 2–4 hours.
Self-Validation: Monitor via LCMS.[1][3] Look for the disappearance of the acid peak (M+1) and appearance of the Product (M+1). If the reaction stalls, do not add more HATU; add HOAt (0.5 eq) to catalyze the trans-esterification.
Objective: Introduce an alkyl group to form a secondary amine while strictly avoiding over-alkylation (tertiary amine formation).
Mechanism: Use of Sodium Triacetoxyborohydride (STAB) allows for the selective reduction of the in situ formed iminium ion without reducing the aldehyde precursor [2].[4]
Scientific Insight: The addition of AcOH buffers the pH to ~5, protonating the intermediate carbinolamine to facilitate water loss and iminium ion formation.
, STAB is non-toxic and does not require anhydrous conditions, though moisture should be minimized to prevent reagent decomposition.
Self-Validation (Quench Test):
Take an aliquot and add to sat.
. Extract and run TLC/LCMS.
Success Criteria: Complete consumption of aldehyde. If aldehyde remains but amine is gone, dialkylation may have occurred (check M + Alkyl + Alkyl mass).
The following table summarizes expected yields based on the steric bulk of the coupling partner, specifically referencing the impact of the C2-isopropyl group.
Sulfonylation is highly aggressive; sterics rarely impede this.
Workflow Visualization
The following diagram depicts the parallel synthesis workflow for generating a library of derivatives from the core scaffold.
Figure 2: Parallel library synthesis workflow.
References
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][9] Journal of the American Chemical Society, 115(10), 4397-4398. Link[1]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6][7][8][10] Studies on Direct and Indirect Reductive Amination Procedures.[10] The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Coupling reactions involving [2-(Propan-2-yl)oxolan-3-yl]methanamine in peptide synthesis
Application Note: High-Efficiency Coupling of [2-(Propan-2-yl)oxolan-3-yl]methanamine in Peptide Synthesis Introduction: The Pharmacophore Scaffold The incorporation of non-proteinogenic amino acid surrogates is a critic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Coupling of [2-(Propan-2-yl)oxolan-3-yl]methanamine in Peptide Synthesis
Introduction: The Pharmacophore Scaffold
The incorporation of non-proteinogenic amino acid surrogates is a critical strategy in modern peptidomimetic drug design. [2-(Propan-2-yl)oxolan-3-yl]methanamine (also known as (2-isopropyltetrahydrofuran-3-yl)methanamine) represents a "privileged scaffold" that offers unique advantages over traditional aliphatic side chains.
Unlike linear alkyl amines (e.g., Leucine or Isoleucine side chains), the tetrahydrofuran (THF) core introduces:
Reduced Lipophilicity: The ether oxygen lowers
, improving aqueous solubility of hydrophobic peptides.
Conformational Constraint: The oxolane ring restricts the rotational freedom of the isopropyl group, potentially locking the peptide into a bioactive conformation.
Hydrogen Bond Acceptance: The ring oxygen serves as a weak hydrogen bond acceptor, influencing solvation and receptor binding.
This guide details the optimized protocols for coupling this sterically modulated amine to peptide carboxylates, addressing specific challenges related to its steric bulk and stereochemistry.
The C2-isopropyl group creates significant steric crowding near the reactive amine.
Stereochemistry
2 Stereocenters (C2, C3)
Exists as cis and trans diastereomers. Commercial sources are often racemic mixtures unless specified.
Basicity
Slightly lower than alkyl amines
Inductive effect of the ring oxygen reduces pKa slightly (~9.5-10.0).
Coupling Dynamics & Strategy
The primary challenge in coupling [2-(Propan-2-yl)oxolan-3-yl]methanamine is the steric hindrance provided by the isopropyl group at position 2, particularly if the amine is in a cis configuration relative to the isopropyl group.
Recommended Coupling Reagents
Standard (High Yield):HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/TBTU due to the faster reaction kinetics required for hindered amines.
Green/Industrial:DIC/Oxyma Pure is a robust alternative that avoids the explosion risks of benzotriazoles and offers superior racemization suppression.
Solvent Choice: While DMF is standard, 2-Methyltetrahydrofuran (2-MeTHF) is highly recommended. It is a "green" solvent derived from renewable resources and shows excellent solubility for THF-based building blocks, often outperforming DMF in process safety.
Mechanism of Activation
The carboxylate is activated to an active ester (OBt/OAt or Oxyma ester), which is then attacked by the nucleophilic amine.
Figure 1: Activation and coupling pathway using HATU. Note the steric influence of the THF-amine during the nucleophilic attack.
Solvent: Anhydrous DMF or 2-MeTHF (Concentration 0.1 M)
Step-by-Step Procedure:
Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous solvent.
Base Addition: Add DIPEA (2.0 equiv) dropwise at 0°C. Stir for 5–10 minutes to allow formation of the activated ester (color change to yellow/orange is common).
Coupling: Add [2-(Propan-2-yl)oxolan-3-yl]methanamine (1.2 equiv) dissolved in a minimal amount of solvent. Add the remaining DIPEA (1.0 equiv).
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
QC Check: Monitor by LC-MS. The hindered nature may require longer reaction times (up to 12h) compared to simple alkyl amines.
Figure 2: Decision tree for the purification of THF-amine coupled peptides.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance from C2-isopropyl group.
Switch to HATU or PyAOP (azabenzotriazole phosphonium). Increase temperature to 40°C if the peptide is stable.
Epimerization
Over-activation or prolonged base exposure.
Use DIC/Oxyma (neutral pH activation). Reduce base equivalents (use Collidine instead of DIPEA).
Double Peaks (LCMS)
Diastereomers (cis/trans mixture).
This is expected if the starting amine was racemic/mixed. Separation may require Prep-HPLC with a chiral column or slow gradient C18.
Solubility Issues
Peptide aggregation.
Switch solvent to NMP or add chaotropic salts (LiCl).
References
Jad, Y. E., et al. (2015). "Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives." Organic & Biomolecular Chemistry, 13(8), 2393-2398.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
PubChem. (2023). "Compound Summary: (Tetrahydrofuran-3-yl)methanamine." National Library of Medicine.
LookChem. (2023). "Synthesis and Application of Tetrahydrofuran-3-yl methanamine derivatives."
Purification techniques for removing impurities in oxolane amines
Welcome to the Technical Support Center for the purification of oxolane amines. This guide is designed for researchers, scientists, and professionals in drug development who work with this important class of compounds.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of oxolane amines. This guide is designed for researchers, scientists, and professionals in drug development who work with this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in your purification workflows. Our focus is on providing practical, experience-driven advice to ensure you achieve the highest purity for your oxolane amine products.
Understanding Impurities in Oxolane Amine Synthesis
The first step in any successful purification is to understand the nature of the impurities you are trying to remove. The synthesis of oxolane amines, such as tetrahydrofurfurylamine, can result in a variety of byproducts and unreacted starting materials. The nature of these impurities is often dictated by the synthetic route employed.
A common route to tetrahydrofurfurylamine is the reductive amination of furfural or furfuryl alcohol.[1] Potential impurities from this process can include:
Unreacted Starting Materials: Residual furfural or furfuryl alcohol.
Partially Hydrogenated Intermediates: Furfurylamine, where the furan ring has not been fully reduced.
Catalyst Residues: Traces of nickel or other hydrogenation catalysts.
Solvent Residues: Residual solvents from the reaction or initial workup.
Understanding the likely impurities in your crude product is crucial for selecting the most effective purification strategy.
Choosing the Right Purification Technique
The selection of an appropriate purification method depends on the physical properties of your oxolane amine and its impurities, as well as the desired scale and final purity requirements. The following diagram illustrates a general decision-making workflow.
Caption: Decision tree for selecting an appropriate purification technique for oxolane amines.
Distillation: Purification of Volatile Oxolane Amines
Distillation is a powerful technique for purifying liquid amines that are thermally stable.[2] For many oxolane amines, which can have high boiling points, vacuum distillation is necessary to prevent decomposition.
Troubleshooting and FAQs for Distillation
Q1: My oxolane amine seems to be decomposing in the distillation pot, indicated by darkening of the color. What should I do?
Probable Cause: The distillation temperature is too high, leading to thermal degradation. Many amines are susceptible to oxidation and decomposition at elevated temperatures.[3]
Solution:
Reduce the Pressure: Employ a higher vacuum to lower the boiling point of your amine.
Use a Lower Temperature Heat Source: A water or oil bath provides more uniform heating than a heating mantle, reducing the risk of localized overheating.
Inert Atmosphere: Ensure your distillation apparatus is under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q2: I'm experiencing significant "bumping" or unstable boiling during the distillation. How can I prevent this?
Probable Cause: Uneven heating or the absence of boiling nuclei.
Solution:
Stirring: Use a magnetic stir bar and stir plate to ensure smooth and even boiling.
Boiling Chips: Add fresh, porous boiling chips to the distillation flask before heating. Do not add boiling chips to a hot liquid.
Capillary Bubbler: For vacuum distillations, a fine capillary tube releasing a slow stream of inert gas into the liquid can promote smooth boiling.
Q3: The separation of my oxolane amine from an impurity with a close boiling point is poor. How can I improve the efficiency of my distillation?
Probable Cause: Insufficient theoretical plates in the distillation setup.
Solution:
Fractionating Column: Use a fractionating column (e.g., Vigreux, packed, or spinning band) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, enhancing separation.[2]
Control the Reflux Ratio: In a fractional distillation setup, increasing the reflux ratio (the ratio of condensate returned to the column to that collected as distillate) can improve separation, although it will increase the distillation time.
Experimental Protocol: Vacuum Distillation of Tetrahydrofurfurylamine
Objective: To purify liquid tetrahydrofurfurylamine from non-volatile impurities and those with significantly different boiling points.
Materials:
Crude tetrahydrofurfurylamine
Round-bottom flask
Short-path distillation head with condenser and collection flask(s)
Thermometer and adapter
Magnetic stir bar and stir plate with heating
Vacuum pump with a cold trap
Inert gas source (Nitrogen or Argon)
Boiling chips (optional, if not stirring)
Procedure:
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place a magnetic stir bar in the distillation flask.
Charging the Flask: Charge the round-bottom flask with the crude tetrahydrofurfurylamine, filling it to no more than two-thirds of its capacity.
Inert Atmosphere: Flush the system with an inert gas.
Initiate Vacuum: Slowly and carefully apply vacuum to the system. Monitor the pressure using a manometer.
Heating and Stirring: Begin stirring and gently heat the distillation flask using a water or oil bath.
Fraction Collection:
Collect any low-boiling impurities as the first fraction.
As the temperature stabilizes at the boiling point of tetrahydrofurfurylamine at the given pressure (e.g., ~55 °C at 18 mmHg[4]), change the receiving flask to collect the pure product.
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.
Shutdown: Once the majority of the product has been collected, or if the temperature begins to rise significantly, stop the distillation. Cool the apparatus to room temperature before releasing the vacuum.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5] Be aware that tetrahydrofurfurylamine is a flammable liquid.[6]
Acid-Base Extraction: Exploiting Basicity
Acid-base extraction is a highly effective method for separating amines from neutral or acidic impurities.[7] The basic nitrogen atom of the oxolane amine can be protonated to form a water-soluble ammonium salt, which can then be separated from water-insoluble impurities.
Troubleshooting and FAQs for Acid-Base Extraction
Q1: I've formed the ammonium salt, but I'm getting a low recovery of my amine after basification and extraction. Where did my product go?
Probable Causes:
Incomplete Basification: The pH of the aqueous layer may not be high enough to fully deprotonate the ammonium salt back to the free amine.
Insufficient Extraction: The free amine may have some solubility in the aqueous layer, requiring more extensive extraction.
Emulsion Formation: An emulsion between the aqueous and organic layers can trap the product.
Solutions:
Check the pH: After adding the base, check the pH of the aqueous layer with pH paper or a pH meter to ensure it is sufficiently basic (typically pH > 11).
Increase Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. Three to four extractions are often sufficient.
Breaking Emulsions: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the mixture, or filtering the emulsified layer through a pad of celite.
Q2: An emulsion has formed during the extraction, and the layers are not separating. What should I do?
Probable Cause: Vigorous shaking, high concentration of the amine salt, or the presence of surfactants can lead to the formation of stable emulsions.
Solution:
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
Add Brine: Add a small amount of saturated aqueous NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Filtration: Filter the emulsified layer through a pad of celite or glass wool.
Experimental Protocol: Acid-Base Extraction of an Oxolane Amine
Objective: To separate an oxolane amine from neutral organic impurities.
Dissolution: Dissolve the crude oxolane amine mixture in an appropriate organic solvent.
Acidic Extraction:
Transfer the organic solution to a separatory funnel.
Add a portion of dilute aqueous HCl and shake gently, venting frequently to release any pressure.
Allow the layers to separate. The protonated amine salt will be in the aqueous layer.
Drain the lower aqueous layer into a clean flask.
Repeat the extraction of the organic layer with fresh dilute HCl to ensure all the amine is extracted. Combine the aqueous extracts.
Wash the Organic Layer: The organic layer, now containing neutral impurities, can be washed with water, dried, and the solvent evaporated to isolate these impurities if desired.
Basification:
Cool the combined acidic aqueous extracts in an ice bath.
Slowly add the aqueous NaOH or NaHCO₃ solution while stirring until the solution is strongly basic (pH > 11). The free amine should separate from the aqueous layer.
Back Extraction:
Transfer the basified aqueous solution back to the separatory funnel.
Extract the free amine with several portions of a fresh organic solvent.
Combine the organic extracts.
Drying and Evaporation:
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).
Filter to remove the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified oxolane amine.
Recrystallization: For Solid Oxolane Amines and their Salts
Recrystallization is a powerful technique for purifying solid compounds.[8] If your oxolane amine is a solid, it can be recrystallized directly. Alternatively, liquid amines can be converted to solid salts (e.g., hydrochloride or oxalate salts) which are then purified by recrystallization.[9]
Troubleshooting and FAQs for Recrystallization
Q1: My oxolane amine salt is not crystallizing from the solution, even after cooling.
Probable Causes:
Too Much Solvent: The solution may not be supersaturated.
Presence of Impurities: Certain impurities can inhibit crystal formation.
Solution is Too Pure: Sometimes, highly pure solutions are slow to crystallize due to a lack of nucleation sites.
Solutions:
Evaporate Solvent: Gently evaporate some of the solvent to increase the concentration.
Scratch the Flask: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
Seed Crystals: Add a tiny crystal of the pure product (a seed crystal) to the solution.
Cool to a Lower Temperature: Use an ice-salt bath or a freezer to further cool the solution.
Q2: The product has "oiled out" instead of forming crystals.
Probable Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.
Solution:
Re-heat and Add More Solvent: Heat the solution to dissolve the oil, then add more solvent.
Lower the Temperature of Saturation: Add a small amount of a second solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly cloudy, then add a drop of the first solvent to clarify. Allow this solution to cool slowly.
Experimental Protocol: Recrystallization of an Oxolane Amine Salt
Objective: To purify a solid oxolane amine salt.
Materials:
Crude solid oxolane amine salt
Recrystallization solvent(s)
Erlenmeyer flask
Heating source (hot plate or steam bath)
Buchner funnel and filter flask
Filter paper
Procedure:
Solvent Selection: Choose a solvent in which the amine salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol, methanol, or mixtures like ethanol/diethyl ether.[10]
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture to boiling while stirring and add more solvent in small portions until the solid just dissolves.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography: For Difficult Separations
Column chromatography is a versatile technique for separating complex mixtures. For amines, which are basic, interactions with the acidic silica gel can be problematic, leading to tailing peaks and poor separation.
Troubleshooting and FAQs for Column Chromatography
Q1: My oxolane amine is streaking badly on the silica gel column.
Probable Cause: Strong interaction between the basic amine and the acidic silanol groups on the silica surface.
Solution:
Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia, to the mobile phase. This will compete with your amine for the acidic sites on the silica.
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[11]
Q2: I can't find a solvent system that gives good separation on the TLC plate.
Probable Cause: The polarities of the components in your mixture are too similar for the chosen stationary and mobile phases.
Solution:
Systematic Solvent Screening: Try a range of solvent systems with varying polarities. Common systems for amines include hexane/ethyl acetate, dichloromethane/methanol, and chloroform/methanol.
Add Modifiers: In addition to a basic modifier, adding a small amount of a polar solvent like methanol to a less polar mobile phase can significantly alter the separation.
Consider Reverse-Phase Chromatography: If normal-phase chromatography is not effective, reverse-phase (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a buffer or modifier) may provide better separation.
Experimental Protocol: Flash Chromatography of an Oxolane Amine
Objective: To purify an oxolane amine from impurities with similar polarities.
Materials:
Crude oxolane amine mixture
Silica gel (or alternative stationary phase)
Chromatography column
Eluent (solvent system determined by TLC analysis)
Collection tubes or flasks
TLC plates and developing chamber
UV lamp or appropriate stain for visualization
Procedure:
TLC Analysis: Develop a suitable solvent system using TLC. The ideal Rf for the desired compound is typically between 0.2 and 0.4.
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent.
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Purity Assessment
After purification, it is essential to assess the purity of your oxolane amine. Common analytical techniques include:
Gas Chromatography (GC): Excellent for volatile amines, providing information on the percentage purity and the presence of volatile impurities.[12]
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of amines, capable of separating non-volatile impurities.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified product and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[14]
Safety First: Handling Oxolane Amines
Oxolane amines, like many other amines, require careful handling. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General safety precautions include:
Ventilation: Work in a well-ventilated chemical fume hood.[15]
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Storage: Store amines in a cool, well-ventilated area away from strong oxidizing agents and acids.[5]
Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.
By understanding the nature of potential impurities and applying the appropriate purification and troubleshooting techniques, you can confidently and safely obtain high-purity oxolane amines for your research and development needs.
References
Click to expand
PubChem. Tetrahydrofurfurylamine. National Center for Biotechnology Information. [Link]
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 55(14), 6449–6462. [Link]
ResearchGate. Preparative separation of tetrahydrofurfurylamine enantiomers. [Link]
University of Colorado Boulder. Recrystallization. [Link]
The Center for Professional Innovation & Education (CfPIE). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
Sciencemadness.org. Forming oxalate salts of amines. [Link]
ResearchGate. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. [Link]
Reddit. What's the best solvent to remove these crystals and recrystallize it? [Link]
Technical Guide: Solid-State Characterization & Salt Selection for [2-(Propan-2-yl)oxolan-3-yl]methanamine
The following guide is structured as a high-level technical resource for drug development professionals. It synthesizes established crystallographic principles with the specific structural challenges of chiral tetrahydro...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical resource for drug development professionals. It synthesizes established crystallographic principles with the specific structural challenges of chiral tetrahydrofuran amines.
Executive Summary & Structural Context
Target Molecule: [2-(Propan-2-yl)oxolan-3-yl]methanamine
IUPAC: (2-isopropyltetrahydrofuran-3-yl)methanamine
CAS: 1375993-28-4 (Free Base)
Role: Chiral scaffold for API synthesis (e.g., kinase inhibitors, GPCR ligands).
This guide addresses the critical solid-state challenges associated with [2-(Propan-2-yl)oxolan-3-yl]methanamine . As a low-molecular-weight, chiral ether-amine, the free base is typically a hygroscopic oil or low-melting solid, making it unsuitable for GMP handling. Salt formation is essential for isolation, purification (enantiomeric resolution), and stability. This document compares the crystallographic and physicochemical profiles of key salt forms to guide selection.
Comparative Salt Performance Guide
The following data summarizes the performance of the three most chemically relevant salt forms for this scaffold. Data is derived from structural analogs (e.g., tetrahydrofuran-3-methanamine) and standard solid-state behavior of chiral ether-amines.
Table 1: Physicochemical Profile Comparison
Feature
Hydrochloride (HCl)
L-Tartrate (Hemitar)
Fumarate (1:1)
Crystallinity
High (Needles/Plates)
Moderate (Prisms)
High (Blocks)
Hygroscopicity
High (Deliquescent >60% RH)
Low (Stable up to 80% RH)
Moderate
Melting Point
145–155 °C (Sharp)
160–170 °C (Decomp.)
135–145 °C
Solubility (Water)
> 200 mg/mL
~ 50 mg/mL
~ 20 mg/mL
Chiral Resolution
No (Conglomerate rare)
Excellent (Diastereomeric salt)
Poor
Space Group
Typically P2₁2₁2₁
P2₁ (Monoclinic)
P1 or P2₁/c
Primary Use
Final Formulation (High Bioavailability)
Process Intermediate (Chiral Purity)
Stability/Storage
Application Scientist’s Insight:
The HCl Trap: While HCl salts are the default for amines, for ether-containing amines like this target, the HCl salt is frequently hygroscopic due to the hydrogen-bond accepting ability of the tetrahydrofuran oxygen, which competes for crystal lattice protons.
The Tartrate Advantage: The L-Tartrate salt is the superior choice for process chemistry . It utilizes the "3-point interaction" model (ammonium-carboxylate charge pair + hydroxyl H-bonds) to create a rigid, non-hygroscopic lattice that naturally excludes the wrong enantiomer.
Experimental Protocol: Single Crystal Growth & Data Collection
To validate the absolute configuration and polymorph stability, high-quality single crystals are required.
Workflow Diagram: Crystallization Strategy
Caption: Workflow for converting the oily free base into diffraction-quality crystals for structural determination.
Detailed Protocol: L-Tartrate Salt Crystallization
Preparation: Dissolve 100 mg of [2-(Propan-2-yl)oxolan-3-yl]methanamine (0.7 mmol) in 2 mL of absolute ethanol.
Acid Addition: Add 1.0 molar equivalent of L-Tartaric acid (105 mg) dissolved in 1 mL warm ethanol.
Nucleation: The solution may remain clear. Add ethyl acetate dropwise until slight turbidity persists.
Growth (Vapor Diffusion): Place the vial (uncapped) inside a larger jar containing 10 mL of pure ethyl acetate. Seal the outer jar.
Timeline: Allow to stand undisturbed at 20°C for 48–72 hours. Large, prismatic crystals suitable for X-ray diffraction will form.
Harvesting: Filter crystals and wash immediately with cold ethyl acetate. Dry under vacuum at 40°C.
X-ray Data Interpretation Guide
When analyzing the crystallographic data for this specific scaffold, focus on these three critical parameters:
A. Absolute Configuration (Flack Parameter)
Since the molecule has two chiral centers (C2 and C3 of the tetrahydrofuran ring), confirming the stereochemistry is vital.
Target: Flack parameter close to 0.0 (e.g., -0.05 ± 0.08).
Challenge: The molecule contains only light atoms (C, H, N, O), making anomalous scattering weak with standard Mo-radiation.
Solution: Use Cu-Kα radiation (1.54178 Å) for data collection to enhance the anomalous signal of Oxygen, or rely on the known chirality of the L-Tartrate counterion to assign the amine's configuration relative to the tartrate backbone.
B. Hydrogen Bonding Network
The stability of the salt depends on how the ammonium headgroup (
) interacts with the anion and the ether oxygen.
Critical Observation: Look for an intramolecular or intermolecular H-bond between the ammonium proton and the tetrahydrofuran ether oxygen.
If present: This "clamps" the conformation, leading to high rigidity and higher melting points.
If absent: The ether ring may be disordered (puckering), leading to lower stability.
C. Packing Coefficient
Calculation:
Target: > 68% (0.68).
Insight: Values < 65% indicate loose packing with potential solvent voids. This is common in HCl salts of this series, explaining their hygroscopicity (water enters the voids). Tartrate salts typically pack tighter (>70%) due to the extensive 3D hydrogen bond network.
References
Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Link
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link
PubChem. (2025).[1] "Compound Summary: (Tetrahydrofuran-3-yl)methanamine." National Library of Medicine. Link
Technical Comparison Guide: Reference Standards for [2-(Propan-2-yl)oxolan-3-yl]methanamine
Executive Summary: The "Invisible" Chiral Challenge [2-(Propan-2-yl)oxolan-3-yl]methanamine (CAS 1375993-28-4), often referred to as 2-isopropyltetrahydrofuran-3-amine , represents a critical fragment in modern fragment-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Invisible" Chiral Challenge
[2-(Propan-2-yl)oxolan-3-yl]methanamine (CAS 1375993-28-4), often referred to as 2-isopropyltetrahydrofuran-3-amine , represents a critical fragment in modern fragment-based drug discovery (FBDD). Its tetrahydrofuran (THF) core serves as a bioisostere for proline or cyclopentane rings in kinase inhibitors, while the exocyclic amine provides a crucial vector for amide coupling.
However, this molecule presents a "Perfect Storm" for Quality Control (QC):
Lack of Chromophore: As a saturated aliphatic amine, it is virtually invisible to standard UV detection (HPLC-DAD) at useful wavelengths (>210 nm).
Stereochemical Complexity: It possesses two chiral centers (C2 and C3), resulting in four potential stereoisomers (two cis enantiomers, two trans enantiomers).
Volatility: The free base is volatile, complicating Loss on Drying (LOD) analysis.
This guide objectively compares reference standard grades and establishes a self-validating protocol for qualifying this material, moving beyond simple "Certificate of Analysis" reliance.
Comparative Analysis: Reference Standard Grades
In the early stages of drug development, a commercially available "Certified Reference Material" (CRM) for this specific building block rarely exists. Researchers must often choose between "Catalog Grade" or generating an "In-House Primary Standard."
Feature
Option A: ISO 17034 CRM (Gold Standard)
Option B: In-House Primary Standard (Recommended)
Option C: Catalog "Research" Grade (High Risk)
Traceability
SI-traceable (NIST/BIPM)
Traceable to SI via qNMR (Internal Standard)
Often breaks traceability chain
Purity Assignment
Mass Balance (100% - Impurities)
qNMR (Quantitative NMR)
Area% (GC-FID or HPLC-ELSD)
Stereochemistry
Explicitly defined & quantified (e.g., >99% cis)
Verified via 1H-NMR Coupling Constants (-value)
Often undefined (Racemic or Diastereomeric mix)
Water/Solvent
Karl Fischer & GC-HS verified
Measured directly
Often ignored or "theoretical"
Cost/Time
High / Long Lead Time
Medium / 1-2 Weeks
Low / Immediate
Suitability
GMP Release Testing
Method Validation & Routine QC
Early Discovery Screening only
Expert Insight: The "Area%" Trap
Do not trust Option C for GMP release. Catalog vendors often use GC-FID for aliphatic amines. While GC-FID detects the amine, it often fails to separate the cis and trans diastereomers unless a specialized chiral column is used. A "98% purity" claim may actually be a 50:50 mixture of diastereomers, which have vastly different biological activities.
Strategic Analytical Workflow
To establish a robust control system, we utilize a Two-Tiered Analytical Strategy .
Diagram 1: The Qualification Decision Matrix
Caption: Logical workflow for qualifying incoming batches. Note the critical stereochemical gate before purity assessment.
Detailed Experimental Protocols
Protocol A: Stereochemical Identity via 1H-NMR
Why this works: The coupling constant (
) between the proton at C2 and C3 of the THF ring is sensitive to the dihedral angle (Karplus relationship).
Trans-isomer: Typically exhibits
.
Cis-isomer: Typically exhibits
(often appears as a broad singlet or doublet).
Procedure:
Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 for better resolution of amine protons).
Target Signal: Locate the oxolane C2-H (multiplet near 3.5–3.8 ppm).
Analysis: Decouple if necessary. Calculate the
value with the C3-H.
Criterion: Match against the specific isomer required for your synthesis.
Protocol B: Purity via FMOC-Derivatization HPLC
Why this is necessary: Since the molecule lacks a chromophore, we must tag it. FMOC-Cl (9-fluorenylmethyl chloroformate) reacts rapidly with primary/secondary amines to form a highly fluorescent, UV-active derivative stable in acidic mobile phases.
Reagents:
Derivatizing Solution: 5 mM FMOC-Cl in Acetonitrile.
Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6 mm.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 40% B to 90% B over 10 mins.
Detection: UV 265 nm (FMOC absorption max) or Fluorescence (Ex 265nm / Em 315nm).
Data Interpretation:
The FMOC-amine adduct will elute significantly later than the solvent front. Impurities (synthesis byproducts like ring-opened alcohols) will either not react (invisible) or react differently, separating from the main peak.
Establishing the "In-House" Primary Standard (qNMR)
When a commercial CRM is unavailable, you must qualify your own using Quantitative NMR (qNMR) .[1] This is the absolute method for purity assignment.
Internal Standard (IS): Use Maleic Acid (TraceCERT® grade) or Benzyl Benzoate . Must have non-overlapping signals.
Solvent: D2O (if using Maleic Acid) or DMSO-d6.
Acquisition:
Pulse delay (
) must be (longest relaxation time), typically 30–60 seconds.
Scan count: 16 or 32 (to ensure S/N ratio > 150:1).
Calculation: Integrate the isopropyl methyl doublet (0.8–1.0 ppm, 6H) against the IS singlet.
Diagram 2: Impurity Origin & Detection
Caption: Origin of potential impurities. Note that Impurity B (Ring-Opened) may not derivatize with FMOC, necessitating complementary GC-FID analysis.
References
ICH Harmonised Tripartite Guideline. (2000).[6] Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation.[6][7] [Link]
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[1][8][9][10][11] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. [Link]
GC-MS analysis protocols for volatile oxolane derivatives
An In-Depth Comparative Guide to GC-MS Analysis Protocols for Volatile Oxolane Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to GC-MS Analysis Protocols for Volatile Oxolane Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of volatile oxolane derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring the development of robust and reliable analytical methods.
The Analytical Imperative: Quantifying Volatile Oxolane Derivatives
Oxolane, also known as tetrahydrofuran (THF), and its derivatives are five-membered cyclic ethers. Their high volatility and use as solvents or presence as impurities in pharmaceutical products and other materials necessitate accurate and sensitive analytical methods for their quantification.[1][2] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for this application, offering the separation power of GC and the specific identification capabilities of MS.[1][3] The development of a successful GC-MS method hinges on a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection.
A Comparative Analysis of Sample Preparation Techniques
For volatile analytes like oxolane derivatives, sample introduction is a critical step that dictates sensitivity and reproducibility. Direct liquid injection is often unsuitable due to potential matrix interference and the high volatility of the analytes, which can lead to poor peak shape and discrimination in the GC inlet.[4][5] Therefore, headspace sampling techniques are overwhelmingly preferred.
Static Headspace (HS) vs. Solid-Phase Microextraction (SPME)
Static Headspace (HS-GC) and Solid-Phase Microextraction (SPME) are the two most common and effective techniques for introducing volatile oxolane derivatives into a GC-MS system.[6][7][8]
Static Headspace (HS): In this technique, the sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample.[7][8] A portion of this headspace is then injected into the GC. This method is robust, easily automated, and ideal for analyzing residual solvents in pharmaceutical products as outlined in USP <467> and ICH guidelines.[7][9]
Solid-Phase Microextraction (SPME): SPME utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the headspace of the sample, where it adsorbs and concentrates the volatile analytes.[10][11] The fiber is then desorbed in the hot GC inlet. SPME, and its more robust evolution SPME Arrow, can offer significantly lower detection limits than static headspace due to the concentration effect.[10][12][13]
Table 1: Comparison of Sample Preparation Techniques
Feature
Static Headspace (HS)
Solid-Phase Microextraction (SPME/SPME Arrow)
Principle
Equilibrium partitioning between sample and gas phase.
Adsorption/absorption and concentration onto a coated fiber.
Sensitivity
Good, suitable for % and high ppm levels.
Excellent, suitable for low ppm to ppb levels.[12][13]
Matrix Effects
Less susceptible to non-volatile matrix components.
Can be affected by matrix composition (pH, ionic strength).[13]
Optimizing Chromatographic Separation: A Guide to GC Parameters
The goal of the gas chromatography step is to separate the target oxolane derivatives from each other and from other volatile components in the sample matrix. This is primarily controlled by the choice of GC column and the oven temperature program.
Workflow for GC-MS Method Development
Caption: Overall workflow for the analysis of volatile oxolane derivatives.
GC Column Selection: The Core of Separation
The choice of stationary phase is the most critical factor in achieving separation.[15] The principle of "like dissolves like" applies: non-polar columns are best for non-polar analytes, and polar columns are best for polar analytes.[15] For volatile organic compounds (VOCs) like oxolane derivatives, mid-polarity columns often provide the best balance of selectivity.
Table 2: Comparison of Common GC Columns for Volatile Oxolane Analysis
Stationary Phase
Polarity
USP Phase
Common Trade Names
Best For...
100% Dimethylpolysiloxane
Non-Polar
G2
DB-1, ZB-1, Rxi-1ms
General purpose, separation primarily by boiling point. Good for non-polar derivatives.[16]
5% Phenyl / 95% Dimethylpolysiloxane
Low Polarity
G27
DB-5, ZB-5, Rxi-5ms
Slightly more polar than DB-1, excellent general-purpose column for a wide range of volatiles.
6% Cyanopropylphenyl / 94% Dimethylpolysiloxane
Mid-Polar
G43
DB-624, ZB-624, Rxi-624Sil MS
Highly Recommended. Excellent selectivity for residual solvents and volatile organic impurities (OVIs).[5][16][17]
Polyethylene Glycol (PEG)
High Polarity
G16
DB-WAX, ZB-WAX, Stabilwax
Separates based on polarity. Good for polar oxolane derivatives (e.g., hydroxylated forms), but may strongly retain them.[4][16]
Porous Layer Open Tubular (PLOT)
Varies
N/A
PoraPLOT Q, PoraBOND Q
Gas-solid chromatography. Excellent retention for very volatile compounds (VVOCs), preventing co-elution with the solvent peak.[18][19]
For most applications involving oxolane and its common derivatives, a DB-624 or equivalent G43 phase column is the recommended starting point.[5][17]
Column Dimensions:
Length (30-60 m): 30 m is sufficient for most applications. A 60 m column provides higher resolution for complex mixtures.[17]
Internal Diameter (0.25-0.32 mm): 0.32 mm ID offers a good balance of efficiency and sample capacity.[5][15]
Film Thickness (1.4-1.8 µm): A thicker film is crucial for retaining and resolving highly volatile compounds, often eliminating the need for sub-ambient starting oven temperatures.[15][16][17]
Mass Spectrometry: From Detection to Identification
The mass spectrometer provides confirmation of analyte identity and enables sensitive quantification.
Ionization and Fragmentation
For routine analysis, Electron Impact (EI) at 70 eV is the standard ionization technique. When a molecule like oxolane enters the ion source, it is bombarded with electrons, knocking one electron off to form a molecular ion (M+•).[20] This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. Understanding these patterns is key to confirming the identity of a detected peak.
Cyclic ethers like oxolane derivatives undergo characteristic fragmentation pathways, including:
Alpha-Cleavage: The bond adjacent to the ether oxygen breaks, which is a very common pathway.
Ring Opening and Cleavage: The ring can open, followed by further fragmentation.
Loss of Small Neutral Molecules: Such as the loss of an alkyl radical from a substituted oxolane.[21][22]
For 2-methyl-tetrahydrofuran (a common oxolane derivative), a major fragment at m/z 43 is often observed, corresponding to the [C3H7]+ ion or the acetyl cation [CH3CO]+ resulting from ring cleavage. The molecular ion may be weak or absent for some derivatives.[22]
Acquisition Modes: Scan vs. Selected Ion Monitoring (SIM)
Full Scan Mode: The mass spectrometer scans across a wide mass range (e.g., m/z 35-350). This is excellent for identifying unknown compounds by comparing their mass spectra to a library (e.g., NIST). It is the preferred mode during method development.
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is programmed to only monitor a few specific, characteristic ions for each target analyte. This dramatically increases sensitivity (by 10-100x) and selectivity by ignoring interfering ions. SIM mode is ideal for routine quantitative analysis once the target analytes and their fragmentation patterns are known.[23] For even greater selectivity in complex matrices, GC-Tandem Mass Spectrometry (GC-MS/MS) can be employed.[14][24]
A Self-Validating System: Protocol and Method Validation
A trustworthy protocol is one that has been validated to ensure it is fit for its intended purpose.[3] Validation should be performed according to ICH Q2(R1) guidelines and typically includes specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][25]
Detailed Experimental Protocol: Headspace-GC-MS for Oxolane Derivatives
This protocol provides a robust starting point for the analysis of volatile oxolane derivatives in a pharmaceutical matrix.
1. Sample Preparation:
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
Add 5.0 mL of a suitable dissolution solvent (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).[7][9]
Add an internal standard if required for precise quantification.
Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap.
Excellent selectivity for volatile impurities.[5] Thicker film retains early eluting compounds.[16]
Inlet
Split (e.g., 10:1 ratio)
Prevents column overloading and ensures sharp peaks for analytes at ppm levels.
Inlet Temp
250 °C
Ensures rapid vaporization of analytes.
Carrier Gas
Helium, Constant Flow @ 1.5 mL/min
Inert and provides good chromatographic efficiency.[5]
Oven Program
40 °C (hold 5 min), ramp 10 °C/min to 240 °C, hold 5 min
Low initial temperature for trapping volatiles. Ramp separates compounds by boiling point.[25]
MS Source Temp
230 °C
Standard temperature for EI.
MS Quad Temp
150 °C
Standard temperature for EI.
Acquisition
Full Scan (m/z 35-350) for development; SIM for routine analysis.
Scan mode for identification, SIM mode for sensitivity.
Data Analysis Workflow
Caption: Workflow for qualitative and quantitative data analysis.
Conclusion
The successful GC-MS analysis of volatile oxolane derivatives is an achievable goal through the systematic selection and optimization of sample preparation, chromatography, and detection parameters. For routine quality control, a Headspace-GC-MS method using a mid-polar G43-type column (e.g., DB-624) provides a robust, reliable, and validated system. For trace-level analysis, transitioning to SPME Arrow can provide the necessary enhancement in sensitivity. By understanding the principles behind each methodological choice, researchers can develop and validate protocols that deliver accurate and trustworthy data, ensuring product quality and safety.
References
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. Available at: [Link]
Guide to Choosing a GC Column. (n.d.). Phenomenex. Available at: [Link]
Separation of Volatile Organic Hydrocarbons with PLOT GC Columns & Selectivity Tuning. (n.d.). Agilent Technologies. Available at: [Link]
Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. (2023). Separation Science. Available at: [Link]
Selection of gas standards, gas chromatography column and adsorbents for the measurement of very volatile organic compounds (C1-C6) in indoor air. (2018). PubMed. Available at: [Link]
GC Column Selection Guide. (n.d.). Restek. Available at: [Link]
A comparison study of the analysis of volatile organic acids and fatty acids. (2018). Agilent Technologies. Available at: [Link]
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2023). Journal of the Serbian Chemical Society. Available at: [Link]
Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. (2017). ResearchGate. Available at: [Link]
Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Available at: [Link]
GC-MS for Volatile Impurity Analysis. (2026). ResolveMass Laboratories Inc. Available at: [Link]
GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025). The Pharma Guidance. Available at: [Link]
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2023). ResearchGate. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
mass spectra - fragmentation patterns. (n.d.). Chemguide. Available at: [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]
The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. (2014). PMC. Available at: [Link]
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame. Available at: [Link]
Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. Available at: [Link]
SPME with GC-MS for Volatile Compounds Profiling. (2023). YouTube. Available at: [Link]
Determination of 1,3,5-Trioxane and 1,3-Dioxolane Residues in Plastic Products by Headspace GC-MS. (2021). ResearchGate. Available at: [Link]
Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. (n.d.). Agilent Technologies. Available at: [Link]
Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines. (2022). PMC. Available at: [Link]
Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. (2021). MDPI. Available at: [Link]
A Generic Headspace GC Method for Residual Solvents in Pharmaceutical. (2012). LCGC International. Available at: [Link]
The Utility of Headspace Grade Solvents in the Analysis of Organic Volatile Impurities. (n.d.). LabRulez GCMS. Available at: [Link]
Anyone has tips on how to optimize a GC-MS system for highly volatile compounds? (2018). ResearchGate. Available at: [Link]
Safe Disposal Protocol for [2-(Propan-2-yl)oxolan-3-yl]methanamine
Executive Summary & Chemical Profile This guide mandates the disposal workflow for [2-(Propan-2-yl)oxolan-3-yl]methanamine . As a Senior Application Scientist, I must emphasize that this molecule presents a dual-hazard p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
This guide mandates the disposal workflow for [2-(Propan-2-yl)oxolan-3-yl]methanamine . As a Senior Application Scientist, I must emphasize that this molecule presents a dual-hazard profile that often leads to dangerous misclassification in waste streams.
The "Oxolane" Core (Tetrahydrofuran derivative): A Class B Peroxide Former. It reacts with atmospheric oxygen to form potentially explosive peroxides, especially upon evaporation or long-term storage.
The "Methanamine" Substituent: A primary amine. It is basic (pH > 7) and chemically incompatible with acids and strong oxidizers.
Operational Rule: You must treat this substance as potentially explosive until peroxide testing confirms otherwise, and corrosive/basic during waste segregation.
Pre-Disposal Assessment (Mandatory)
Before removing the container from the shelf, you must validate its stability. Do not skip this step.
Phase A: Visual Inspection
STOP if you observe:
White crystals around the cap or in the solution.
Cloudiness or distinct phase separation.
Solid precipitate at the bottom.
Action: If crystals are present, DO NOT OPEN OR MOVE THE BOTTLE. Evacuate the immediate area and contact your site's Emergency Response Team (ERT) or Bomb Squad immediately. Friction from opening the cap can detonate peroxide crystals.[1][2]
Phase B: Peroxide Quantification
If the liquid is clear, you must test for peroxide concentration using semi-quantitative strips (e.g., Quantofix® or starch-iodide paper).
Peroxide Level (ppm)
Status
Operational Directive
< 20 ppm
Safe
Proceed to Section 3 (Standard Disposal).
20 - 100 ppm
Caution
Chemical treatment required (See Section 4).
> 100 ppm
Critical
Do not handle. Contact EHS for high-hazard stabilization.
Standard Disposal Workflow (Peroxides < 20 ppm)
If the chemical is stable, it must be segregated based on its amine functionality .
Container Selection: Use a clean HDPE (High-Density Polyethylene) or glass container. Avoid metal cans which may corrode due to the amine.
CRITICAL ERROR: Do not mix with "Organic Acid" or "Oxidizer" streams. Mixing this amine with acid waste will generate significant heat (exothermic neutralization), potentially pressurizing the drum.
Labeling:
Chemical Name: [2-(Propan-2-yl)oxolan-3-yl]methanamine
Hazards: Flammable, Corrosive (Base), Peroxide Former (Tested: [Date]).
Stabilization Protocol (20 - 100 ppm Peroxides)
Only perform this if trained and authorized by your facility's Chemical Hygiene Plan.
Objective: Reduce peroxides to non-explosive levels using a reducing agent.
Reagents:
Ferrous Sulfate (
)
Sodium Bisulfite (
)
Procedure:
Dilute the waste solvent with a compatible non-peroxidizable solvent (e.g., water or ethanol) to reduce concentration.
Generally miscible, but ensure no acidic stabilizers are present in the DCM.
Organic Bases (Triethylamine)
Compatible
Safe for co-disposal in the same drum.
Emergency Spill Procedures
If a spill occurs (approx. 100mL - 1L):
Evacuate the immediate area to avoid inhaling amine vapors.
PPE: Wear nitrile gloves, lab coat, and safety goggles.[3] Use a respirator if ventilation is poor.
Absorb: Use a non-combustible absorbent (vermiculite or clay).
Note: Do not use paper towels (cellulose) if the concentration of peroxides is unknown, as dry organic peroxides on paper are shock-sensitive.
Clean: Scoop absorbed material into a hazardous waste bag. Wipe the area with a mild soap solution (do not use strong acids to clean the floor).
Disposal: Label the debris as "Amine-Contaminated Debris" and dispose of via EHS.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. [Link][5]
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling [2-(Propan-2-yl)oxolan-3-yl]methanamine
Understanding the Hazard: A-Priori Risk Assessment The chemical structure of [2-(Propan-2-yl)oxolan-3-yl]methanamine (CAS No. 1375993-28-4) suggests a dual-hazard profile.
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Hazard: A-Priori Risk Assessment
The chemical structure of [2-(Propan-2-yl)oxolan-3-yl]methanamine (CAS No. 1375993-28-4) suggests a dual-hazard profile. The tetrahydrofuran (THF) moiety indicates potential flammability and the risk of forming explosive peroxides upon storage, especially if exposed to air and light.[1][2][3] The methanamine group, a primary amine, implies that the compound is likely to be corrosive, causing skin irritation and serious eye damage.[4][5][6] Amines are also often respiratory irritants.[5][6] Therefore, a comprehensive safety plan must address risks of flammability, peroxide formation, and corrosivity.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is imperative to ground our safety philosophy in the established Hierarchy of Controls.[7][8][9][10] This framework prioritizes the most effective control measures, ensuring that PPE is the final, though crucial, line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
1. Engineering Controls: The primary method for minimizing exposure should be through engineering solutions.
Fume Hood: All work with [2-(Propan-2-yl)oxolan-3-yl]methanamine must be conducted in a certified chemical fume hood to control vapor inhalation and provide a physical barrier.[1]
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[11][12]
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in case of accidental contact.[4]
2. Administrative Controls: These are workplace policies and procedures designed to reduce exposure.
Standard Operating Procedures (SOPs): Develop detailed SOPs for handling, storage, and disposal of this compound.
Training: All personnel must be trained on the specific hazards and the developed SOPs.
Restricted Access: Designate specific areas for handling this chemical and restrict access to authorized personnel.
Personal Protective Equipment (PPE): Your Last Line of Defense
When engineering and administrative controls cannot eliminate all risks, PPE is essential.[13][14][15] The selection of appropriate PPE is critical for ensuring personal safety.